molecular formula C9H6INO B1600130 3-Iodoquinolin-2(1H)-one CAS No. 335649-85-9

3-Iodoquinolin-2(1H)-one

Cat. No.: B1600130
CAS No.: 335649-85-9
M. Wt: 271.05 g/mol
InChI Key: ISNNDFAXILDTNJ-UHFFFAOYSA-N
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Description

3-Iodoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodoquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodoquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNDFAXILDTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465186
Record name 3-iodo-1H-quinolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335649-85-9
Record name 3-iodo-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-Quinolone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Iodo-quinolone is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, conferred by the electron-withdrawing iodine atom on the quinoline scaffold, make it a versatile precursor for a wide array of complex molecules. The carbon-iodine bond at the C3 position serves as a highly reactive handle for functionalization, primarily through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-iodo-quinolone. It details a robust protocol for its synthesis via the Sandmeyer reaction, explores its reactivity, particularly in palladium-catalyzed transformations, and discusses its current and potential applications in drug discovery, with a focus on its established antifungal properties. This document is intended to be a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of a halogen, specifically iodine, at the 3-position of the quinoline core creates 3-iodo-quinolone, a molecule of significant synthetic utility. The C-I bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group and a key functional group for introducing molecular complexity. This guide will systematically elucidate the core characteristics of this important reagent.

Molecular Structure and Physicochemical Properties

3-Iodo-quinolone is an aromatic heterocyclic compound with the molecular formula C₉H₆IN.[1] The presence of the bulky and polarizable iodine atom, along with the nitrogen heteroatom, dictates its physical and chemical behavior.

Physical Properties

While some experimental physical data for 3-iodo-quinolone is not extensively reported in publicly accessible literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 3-iodoquinoline[1]
CAS Number 79476-07-6[1]
Molecular Formula C₉H₆IN[1]
Molecular Weight 255.05 g/mol [1]
Appearance Likely a white to light yellow or tan crystalline solid.Inferred from related halo-aromatics and iodoquinol.[2]
Melting Point Not experimentally determined in available literature. Expected to be a solid at room temperature with a melting point likely in the range of 100-150 °C.Based on related structures like 3-bromo-2-iodoquinoline (mp 117-123 °C).
Solubility Predicted to have low solubility in water. Soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane (DCM), dimethyl sulfoxide (DMSO), and warm ethanol.Based on the aromatic, largely nonpolar structure and data for quinoline.[3]
XLogP3 2.8[1]
Topological Polar Surface Area 12.9 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1 (the quinoline nitrogen)[1]
Safety and Handling

3-Iodo-quinolone is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 3-iodo-quinolone. The following sections describe the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at the C2 and C4 positions will appear as singlets or narrow doublets and will be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen and iodine atoms. The remaining four protons on the benzo-fused ring will exhibit characteristic doublet and triplet splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals for the nine unique carbon atoms in the molecule. The carbon atom bearing the iodine (C3) will have its chemical shift significantly influenced by the heavy atom effect, which can sometimes make its signal broader or less intense.[4] The chemical shifts for the aromatic carbons typically appear between δ 95 and 155 ppm.[5][6] The C3 carbon is predicted to be in the δ 95-105 ppm range due to the direct attachment of iodine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation analysis.

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, 3-iodo-quinolone is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z = 255. The most characteristic and often the base peak will result from the facile cleavage of the C-I bond, leading to the loss of an iodine radical (•I). This produces a major fragment ion at m/z = 128, corresponding to the quinolinyl cation ([C₉H₆N]⁺).[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Expected Absorption Bands:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.[10]

    • ~900-675 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern on the aromatic rings.

    • Below 600 cm⁻¹: The C-I stretching vibration, which occurs in the far-IR region and is typically weak.[11]

Synthesis of 3-Iodo-Quinolone

While several methods for the synthesis of quinolines exist, a reliable and common laboratory-scale method for preparing 3-iodo-quinolone is the Sandmeyer reaction, starting from the readily available 3-aminoquinoline.[12] This two-step process involves the diazotization of the primary amine followed by displacement with an iodide salt.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination A 3-Aminoquinoline R1 NaNO₂, aq. H₂SO₄ A->R1 0-5 °C I1 Quinoline-3-diazonium salt (in situ) R1->I1 R2 Potassium Iodide (KI) I1->R2 Displacement (-N₂, -K₂SO₄) P 3-Iodo-quinolone R2->P

Caption: Workflow for the synthesis of 3-Iodo-quinolone via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting.

Materials:

  • 3-Aminoquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazonium Salt Formation: a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid to a stirred suspension of 3-aminoquinoline in water, keeping the temperature below 10 °C with an ice-salt bath. b. Cool the resulting solution to 0-5 °C. c. Prepare a solution of sodium nitrite in cold water and add it dropwise to the reaction mixture via the dropping funnel. Maintain the temperature strictly between 0-5 °C. The addition should take approximately 30 minutes. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodide Displacement: a. In a separate beaker, dissolve potassium iodide in a minimal amount of water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. A precipitate of the crude product may form. b. Add 10% sodium thiosulfate solution to quench any excess iodine (indicated by the disappearance of the brown color). c. Extract the mixture three times with dichloromethane or ethyl acetate. d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Synthetic Applications

The synthetic value of 3-iodo-quinolone lies in the reactivity of its C3-I bond, which readily participates in a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon-based and heteroatom-based substituents at the 3-position, making it a cornerstone building block for creating diverse libraries of quinoline derivatives.[13][14]

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds center_node 3-Iodo-quinolone suzuki Suzuki Coupling (Ar-B(OH)₂) center_node->suzuki Pd cat., Base heck Heck Coupling (Alkene) center_node->heck Pd cat., Base sonogashira Sonogashira Coupling (Alkyne) center_node->sonogashira Pd/Cu cat., Base buchwald Buchwald-Hartwig (Amine/Alcohol) center_node->buchwald Pd cat., Base p_suzuki 3-Aryl-quinolines suzuki->p_suzuki p_heck 3-Alkenyl-quinolines heck->p_heck p_sonogashira 3-Alkynyl-quinolines sonogashira->p_sonogashira p_buchwald 3-Amino/Alkoxy-quinolines buchwald->p_buchwald

Caption: Key cross-coupling reactions involving 3-Iodo-quinolone.

  • Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds, yielding 3-aryl- or 3-vinyl-quinolines.

  • Heck Coupling: Reaction with alkenes to form 3-alkenyl-quinolines.

  • Sonogashira Coupling: Reaction with terminal alkynes, co-catalyzed by copper, to produce 3-alkynyl-quinolines.

  • Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, yielding 3-amino- or 3-alkoxy-quinolines.

  • Carbonylation Reactions: Insertion of carbon monoxide to synthesize 3-quinoline carboxylic acid derivatives, which are themselves valuable intermediates.[15]

Biological Activity and Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore, and derivatives of 3-iodo-quinolone are actively being explored for various therapeutic applications.

Antifungal Activity

Iodo-quinolone derivatives have demonstrated notable antifungal activity. Specifically, they have shown efficacy against opportunistic fungal pathogens like Candida species and Cryptococcus neoformans.[16][17][18] The mechanism is often linked to the chelation of essential metal ions or disruption of fungal cell membrane integrity. The lipophilicity imparted by the iodine atom can enhance cell permeability, contributing to its biological effect.

Precursor for Bioactive Molecules

Beyond its intrinsic activity, 3-iodo-quinolone's primary role is as a versatile starting material for more complex drug candidates. The ability to rapidly diversify the C3 position through the reactions described above allows medicinal chemists to perform structure-activity relationship (SAR) studies efficiently. For example, derivatives of 3-quinoline carboxylic acid, accessible from 3-iodo-quinolone, have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy.[15]

Conclusion

3-Iodo-quinolone is a high-value chemical intermediate whose significance is rooted in the strategic placement of a reactive iodine atom on a biologically relevant quinoline core. This guide has consolidated its key physical, spectroscopic, and chemical properties, providing a framework for its identification, handling, and synthetic manipulation. The detailed protocol for its synthesis and the overview of its reactivity in cross-coupling reactions underscore its utility as a foundational building block for constructing novel molecular architectures. As the search for new therapeutic agents continues, the strategic application of versatile precursors like 3-iodo-quinolone will remain indispensable for driving innovation in drug discovery and development.

References

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  • Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625. Available at: [Link].

  • Li, J., et al. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 21(29), 5935-5939. Available at: [Link].

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Sources

Foreword: The Quinolinone Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Quinolinone Derivatives

To my fellow researchers and drug development professionals,

The quest for novel therapeutic agents is a journey marked by the pursuit of molecular frameworks that offer both versatility and potent biological activity. Among the vast landscape of heterocyclic compounds, the quinolinone scaffold has unequivocally established itself as a "privileged structure."[1][2] This bicyclic system, consisting of a benzene ring fused to a pyridinone ring, is not merely an academic curiosity; it is the foundational core of numerous natural products, synthetic compounds, and clinically approved drugs.[2][3]

The inherent chemical properties of the quinolinone nucleus—its planarity, aromaticity, and multiple sites for functionalization—grant it the remarkable ability to interact with a wide array of biological targets.[4][5] This versatility is the cornerstone of its diverse pharmacological profile, which spans from anticancer and antimicrobial to anti-inflammatory and cardiovascular applications.[6][7][8][9]

This guide is structured not as a rigid encyclopedia but as a narrative that follows the logic of drug discovery itself. We will begin with an overview of the discovery workflow, then delve into the most significant and well-researched biological activities. For each area, we will explore the causal mechanisms of action, present comparative quantitative data, and provide detailed, field-proven experimental protocols. The aim is to equip you not just with knowledge, but with the practical insights needed to advance your own research in this exciting field.

Let us begin by visualizing the typical journey from a promising quinolinone scaffold to a potential therapeutic candidate.

Experimental Workflow: From Synthesis to Preclinical Evaluation

DrugDiscoveryWorkflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Evaluation Synthesis Scaffold Synthesis & Derivative Library Generation HTS High-Throughput Screening (Primary Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Hit_ID->ADME Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Candidate Preclinical Candidate Selection PK_PD->Candidate

Caption: A generalized workflow for the discovery and preclinical development of quinolinone-based therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

The application of quinolinone derivatives in oncology is arguably the most extensively researched area, driven by their ability to modulate a multitude of pathways critical for cancer cell proliferation, survival, and metastasis.[10][11] A significant number of FDA-approved drugs and molecules in clinical trials feature the quinolinone core, underscoring its clinical relevance.[12][13]

Core Mechanisms of Antineoplastic Action

Quinolinone derivatives achieve their anticancer effects through several sophisticated mechanisms, often by acting as inhibitors of key cellular machinery.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Quinolinone scaffolds serve as excellent ATP-competitive inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and components of the PI3K/mTOR pathway.[13][14][15] By blocking the ATP-binding pocket, these derivatives halt the phosphorylation cascade that drives tumor growth and angiogenesis. Several quinoline-based kinase inhibitors are now in clinical use.[14]

  • Topoisomerase Inhibition & DNA Intercalation: The planar structure of the quinolinone ring system allows it to intercalate between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[16] Furthermore, some derivatives act as "topoisomerase poisons," stabilizing the complex between topoisomerase enzymes (I or II) and DNA. This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.[10][16]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Certain quinolinone derivatives bind to tubulin, preventing its polymerization into functional microtubules.[10] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis, a mechanism shared with well-known chemotherapeutics like paclitaxel.[13]

Signaling Pathway: Inhibition of the PI3K/mTOR Axis

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinolinone Quinolinone-Based PI3K/mTOR Inhibitor Quinolinone->PI3K Inhibits Quinolinone->mTORC1 Inhibits

Caption: Quinolinone-based dual inhibitors targeting the PI3K/mTOR signaling pathway to block cancer cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

Derivative ExampleCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 39 mTOR-dependentPI3K/mTOR Inhibitor0.0008 (mTOR)[15]
BGT-226 VariousPI3K/mTOR InhibitorPhase I Trial[15]
Compound 54 SKOV3 (Ovarian)ROS Generation, ApoptosisNot specified[13]
LY-3023414 VariousPI3K/mTOR Inhibitor0.006 (PI3Kα)[15]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a robust method for assessing the cytotoxic effects of quinolinone derivatives on cancer cell lines. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinolinone derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank Control: Wells with media only (no cells) to measure background absorbance.

    • Remove the old media from the plate and add 100 µL of the media with the respective compound concentrations.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the media from all wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Antimicrobial Activity: A Renewed Weapon Against Resistance

The emergence of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents.[5] Quinolinone derivatives, particularly the fluoroquinolones, have a long history as potent antibacterial agents, and new derivatives are being explored to overcome existing resistance mechanisms and broaden the spectrum of activity.[11][17]

Core Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism for fluoroquinolones. These essential bacterial enzymes control DNA topology during replication. By inhibiting their function, quinolinones prevent bacterial DNA replication and repair, leading to rapid cell death.

  • Disruption of the Electron Transport Chain: Some novel quinolinone derivatives function by inhibiting key respiratory enzymes. For example, they can act as inhibitors of the sodium-dependent NADH:ubiquinone oxidoreductase (NQR), an essential enzyme in the electron transport chain of many pathogenic bacteria that is absent in humans, making it an attractive target.[18]

  • Membrane Disruption and Other Mechanisms: Certain quinolinone structures can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents.[19] Others may act by intercalating with microbial DNA/RNA or inhibiting other crucial enzymes.[20]

Mechanism Diagram: Inhibition of Bacterial DNA Gyrase

DNAGyrase_Inhibition cluster_0 Normal DNA Replication cluster_1 Action of Quinolinone DNA_Supercoiled Supercoiled DNA DNAGyrase DNA Gyrase DNA_Supercoiled->DNAGyrase DNA_Relaxed Relaxed DNA (Replication proceeds) DNAGyrase->DNA_Relaxed Quinolinone Quinolinone Derivative DNAGyrase_Inhibited DNA Gyrase Quinolinone->DNAGyrase_Inhibited Inhibits Block DNA Replication Blocked DNAGyrase_Inhibited->Block

Sources

Methodological & Application

Application Notes & Protocols: 3-Iodoquinolin-2(1H)-one as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolin-2(1H)-one Scaffold and the Strategic Importance of the 3-Iodo Intermediate

The quinolin-2(1H)-one framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] This core structure is present in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinolinone ring is a key strategy in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.[2]

Among the various strategies for derivatization, the use of halogenated intermediates as synthetic handles for cross-coupling reactions is paramount. 3-Iodoquinolin-2(1H)-one, in particular, has emerged as a powerhouse building block. The carbon-iodine bond at the C3 position is sufficiently reactive to participate in a host of palladium-catalyzed cross-coupling reactions, providing a robust and versatile platform for introducing molecular diversity.[4][5] The C-I bond's reactivity is optimal for oxidative addition to a Pd(0) center, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.[5] This application note provides an in-depth guide to leveraging 3-iodoquinolin-2(1H)-one in key synthetic transformations, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The Synthetic Utility of 3-Iodoquinolin-2(1H)-one: A Hub for Molecular Diversification

The true synthetic power of 3-iodoquinolin-2(1H)-one lies in its ability to serve as a common precursor to a wide range of 3-substituted quinolinones. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are foundational tools in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.[6][7]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds A 3-Iodoquinolin-2(1H)-one B Suzuki-Miyaura (+ R-B(OH)₂) A->B C-C Bond C Sonogashira (+ R-C≡CH) A->C C-C Bond D Heck (+ Alkene) A->D C-C Bond E Buchwald-Hartwig (+ R₂NH) A->E C-N Bond F 3-Aryl/Vinyl-quinolin-2(1H)-ones B->F G 3-Alkynyl-quinolin-2(1H)-ones C->G H 3-Alkenyl-quinolin-2(1H)-ones D->H I 3-Amino-quinolin-2(1H)-ones E->I

Caption: Versatility of 3-Iodoquinolin-2(1H)-one in Synthesis.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these transformations follows a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodoquinolin-2(1H)-one, forming a square planar Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The organic moiety from the coupling partner is transferred to the palladium center (transmetalation), or the alkene inserts into the Pd-C bond (migratory insertion).

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(I) (Palladacycle) B->C D Transmetalation (e.g., Suzuki) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A I Ar-R (Product) F->I G Ar-I (3-Iodoquinolinone) G->B H [R-M] (Coupling Partner) H->D

Caption: General Catalytic Cycle for Pd-Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[1][9] It is an exceptionally powerful tool for synthesizing 3-aryl and 3-vinyl quinolin-2(1H)-ones.

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0).[4][9]

  • Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.[4]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8][9]

  • Solvent: A mixture of an organic solvent (e.g., DMF, Dioxane, Toluene) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[5]

Protocol: Synthesis of 3-(4-methoxyphenyl)quinolin-2(1H)-one

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoquinolin-2(1H)-one (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture of DMF and water (e.g., 4:1 v/v). The reaction mixture should be a suspension.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80–90 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[5]

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-arylquinolin-2(1H)-one.[5]

Data Presentation: Illustrative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O~85-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O~80-90
32-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane~75-85
4Vinylboronic acid pinacol esterPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O~70-80

Yields are representative and can vary based on specific conditions and substrate.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between 3-iodoquinolin-2(1H)-one and a terminal alkyne.[10][11] This reaction is invaluable for creating arylalkyne structures, which are important precursors for more complex molecules and are found in various bioactive compounds.

Causality in Experimental Design:

  • Dual Catalysis: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium component follows a similar cycle as other cross-couplings, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is highly reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[12]

  • Copper-Free Variants: Concerns over copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols, which typically require a different choice of ligand and base.[12]

Protocol: Synthesis of 3-(Phenylethynyl)quinolin-2(1H)-one

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-iodoquinolin-2(1H)-one (1.0 equiv.) in a suitable solvent like anhydrous THF or DMF.

  • Reagent Addition: Add phenylacetylene (1.5 equiv.) and an amine base such as triethylamine (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equiv.), and the copper(I) iodide (CuI) co-catalyst (0.04 equiv.). The mixture will typically turn yellow or brown.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).[13]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by silica gel column chromatography to afford the pure 3-alkynylquinolin-2(1H)-one.

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples 3-iodoquinolin-2(1H)-one with an alkene to form a new C-C bond, typically yielding 3-alkenyl-quinolin-2(1H)-ones.[14][15] This reaction is highly valuable for synthesizing substituted olefins.

Causality in Experimental Design:

  • Mechanism: The key steps are oxidative addition of the iodoquinolinone to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The cycle is completed by a β-hydride elimination step, which forms the product and a palladium-hydride species.[16]

  • Base: A base (organic like Et₃N or inorganic like NaOAc or K₂CO₃) is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle and regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[15][17]

  • Regioselectivity: The regioselectivity of the alkene insertion can be an important consideration, although with many common alkenes, the reaction is highly selective.[14]

Protocol: Synthesis of 3-((E)-Styryl)quinolin-2(1H)-one

  • Reaction Setup: Combine 3-iodoquinolin-2(1H)-one (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.), and a suitable ligand like triphenylphosphine (PPh₃) (0.06 equiv.) in a pressure-tolerant vial or Schlenk flask.

  • Reagent Addition: Add a base, such as sodium acetate (NaOAc) (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like anhydrous DMF or DMA.

  • Reaction Conditions: Seal the vessel and heat to 100-120 °C for 12-24 hours.[4]

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the target compound.

Conclusion: A Cornerstone for Chemical Innovation

3-Iodoquinolin-2(1H)-one stands as a testament to the power of strategic halogenation in organic synthesis. Its ability to undergo a diverse range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast chemical space of 3-substituted quinolinones. The protocols and insights provided herein demonstrate the practicality and versatility of this building block, empowering researchers to rapidly assemble libraries of novel compounds for evaluation in drug discovery and materials science. Mastery of these reactions is a key asset for any scientist aiming to innovate in the field of heterocyclic chemistry.

References

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  • Mogorosi, M. M., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(10), 11686-11703. [Link]

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The Alchemist's Guide to Light: Crafting Advanced Fluorescent Probes from 3-Iodoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher navigating the intricate landscapes of cellular biology and drug discovery, the quest for precise and illuminating tools is perpetual. This guide unveils the potential of a versatile scaffold, 3-iodoquinolin-2(1H)-one, as a foundational element for the synthesis of a new generation of fluorescent probes. We move beyond mere protocols, delving into the strategic rationale behind the synthetic choices and the nuanced application of these probes in cutting-edge research. Herein lies a blueprint for not only creating these luminous reporters but also for understanding their behavior and harnessing their full analytical power.

The Strategic Advantage of the 3-Iodoquinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry and materials science, renowned for its intrinsic fluorescence and biocompatibility[1][2]. The introduction of an iodine atom at the 3-position transforms this stable fluorophore into a highly versatile platform for synthetic diversification. The carbon-iodine bond is a prime handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions[3][4][5]. This strategic placement allows for the direct and controlled introduction of a wide array of functional groups, each capable of modulating the probe's photophysical properties and conferring specificity towards a target analyte or cellular environment.

The rationale for employing palladium catalysis in the synthesis of these probes is multifold. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, preserving the integrity of the quinolinone core[3]. This allows for a modular and convergent synthetic approach, where the desired sensing or imaging properties can be systematically engineered.

Synthetic Alchemy: Forging Probes with Palladium Catalysis

The true power of the 3-iodoquinolin-2(1H)-one scaffold is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide a robust and flexible toolkit for the introduction of diverse functionalities at the 3-position, thereby tuning the probe's optical and sensing characteristics.

Suzuki Coupling: Crafting 3-Aryl-quinolin-2(1H)-ones for Enhanced Conjugation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound[6][7]. In the context of our scaffold, it allows for the introduction of various aryl and heteroaryl moieties, which can extend the π-conjugated system of the quinolinone core, leading to red-shifted absorption and emission spectra, and potentially enhancing the quantum yield[8].

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodoquinolin-2(1H)-one (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (5 mol%), and base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-quinolin-2(1H)-one.

Causality in Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence reaction efficiency and scope[9].

  • Base: The base is crucial for the transmetalation step of the catalytic cycle[7]. Carbonates are often a good choice due to their moderate basicity and good solubility.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArI 3-Iodoquinolin-2(1H)-one ArI->OxAdd PdII_complex Ar-Pd(II)L2-I OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Aryl-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Aryl_complex Ar-Pd(II)L2-Aryl' Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-quinolin-2(1H)-one RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionalities for Sensing Applications

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 3-alkynyl-quinolin-2(1H)-ones[10]. The introduction of an alkyne moiety can significantly influence the photophysical properties of the quinolinone core and can serve as a reactive site for the development of "turn-on" fluorescent probes for various analytes[10][11].

Protocol 2: General Procedure for Sonogashira Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • In a Schlenk flask, dissolve 3-iodoquinolin-2(1H)-one (1 equivalent) in the anhydrous solvent.

  • Add the terminal alkyne (1.5 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the base (e.g., triethylamine, 3 equivalents) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Causality in Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system of palladium and copper. The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base such as triethylamine is commonly used, which also often serves as the solvent. It is essential for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.

Heck Coupling: Alkenylation for Advanced Probe Design

The Heck reaction enables the coupling of an unsaturated halide with an alkene, offering a pathway to 3-alkenyl-quinolin-2(1H)-ones[12][13]. This functionalization can be used to create probes with extended conjugation or to introduce reactive handles for further derivatization.

Protocol 3: General Procedure for Heck Coupling of 3-Iodoquinolin-2(1H)-one

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Alkene (e.g., acrylate, styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 10 mol%)

  • Base (e.g., triethylamine, 2 equivalents)

  • Solvent (e.g., anhydrous DMF or acetonitrile)

Procedure:

  • Combine 3-iodoquinolin-2(1H)-one (1 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%) in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Heat the mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Causality in Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical in the Heck reaction as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphines are often preferred.

  • Base: A hindered amine base is typically used to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.

Application Notes: Illuminating the Cellular World

The true measure of a fluorescent probe lies in its application. The modular synthesis from 3-iodoquinolin-2(1H)-one allows for the creation of probes tailored for specific biological questions.

Sensing Metal Ions: A "Turn-On" Response to Zinc

Zinc is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases[1]. Fluorescent probes that can selectively detect Zn²⁺ are therefore of great interest. By functionalizing the 3-position of the quinolinone with a chelating group, such as a dipicolylamine (DPA) moiety introduced via an alkynyl linker (from a Sonogashira coupling), a "turn-on" fluorescent sensor can be designed[14]. In the free state, the lone pair of electrons on the nitrogen atoms of the DPA group can quench the fluorescence of the quinolinone through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

Protocol 4: In Vitro Detection of Zn²⁺ using a 3-Alkynyl-DPA-Quinolinone Probe

Materials:

  • Stock solution of the fluorescent probe (1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., ZnCl₂, FeCl₃, CuCl₂, etc., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, 50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of the probe (e.g., 10 µM) in the buffer.

  • To a cuvette containing the probe solution, add increasing concentrations of the Zn²⁺ stock solution.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum (e.g., excitation at the probe's absorption maximum).

  • To assess selectivity, repeat the experiment with other metal ions at a higher concentration than Zn²⁺.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the detection limit.

Zinc_Sensing_Mechanism cluster_0 Probe Alone cluster_1 Probe + Zn²⁺ Probe Quinolinone-DPA (Fluorophore-Receptor) PET Photoinduced Electron Transfer (PET) Probe->PET Excitation Probe_Zn Quinolinone-DPA-Zn²⁺ Complex Probe->Probe_Zn + Quenched Fluorescence Quenched (Low Emission) PET->Quenched PET_Blocked PET Blocked Probe_Zn->PET_Blocked Excitation Enhanced Fluorescence 'Turn-On' (High Emission) PET_Blocked->Enhanced Zn_ion Zn²⁺ Zn_ion->Probe_Zn

Sources

Application Note: Liebeskind-Srogl Cross-Coupling for the Synthesis of C-4 Substituted Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The development of robust and versatile methods for its functionalization is therefore of critical importance. This application note provides a detailed guide to the Liebeskind-Srogl cross-coupling reaction for the synthesis of C-4 substituted quinolinone derivatives. This palladium-catalyzed, copper-mediated reaction enables the formation of a carbon-carbon bond between a quinolinone thioester and a boronic acid under remarkably mild and neutral conditions, offering a powerful alternative to traditional cross-coupling methods. We present the mechanistic underpinnings, a detailed experimental protocol, expected outcomes, and a comprehensive troubleshooting guide to empower researchers in leveraging this technology for drug discovery and development.

Introduction: The Strategic Advantage of the Liebeskind-Srogl Reaction

The quinolinone core is central to many pharmaceuticals due to its ability to interact with various biological targets.[1] Consequently, the strategic diversification of quinolinone derivatives is a cornerstone of many drug discovery programs. Traditional palladium-catalyzed methods like Suzuki or Stille couplings have been instrumental, but often require basic conditions that can be incompatible with sensitive functional groups present on complex molecules.[2][3]

The Liebeskind-Srogl cross-coupling reaction, first reported in 2000, circumvents this limitation.[4] It facilitates the coupling of thioesters with boronic acids under neutral pH, catalyzed by palladium(0) and stoichiometrically promoted by a copper(I) carboxylate salt.[4][5] This desulfitative coupling is notable for its high functional group tolerance and broad substrate scope, making it an invaluable tool for late-stage functionalization in complex syntheses.[6][7] This guide focuses on applying this reaction to create a C-C bond at the C-4 position of the quinolinone ring, a key site for modulating biological activity.

Mechanistic Rationale: A Symphony of Metals

Understanding the "why" behind the reaction conditions is crucial for successful application and troubleshooting. The Liebeskind-Srogl reaction operates through a unique catalytic cycle distinct from other cross-coupling reactions.[8] The key player is the copper(I) thiophene-2-carboxylate (CuTC), which serves a dual role.[5][9]

  • Thioester Activation: The sulfur atom of the quinolinone thioester coordinates to the soft copper(I) center of the CuTC.[10][11] This coordination makes the thioester more susceptible to oxidative addition by the palladium(0) catalyst.

  • Boronic Acid Activation: Concurrently, the carboxylate portion of the CuTC is thought to interact with the boronic acid, facilitating the subsequent transmetalation step.[5]

The palladium catalyst then proceeds through a standard cross-coupling cycle:

  • Oxidative Addition: The Pd(0) complex inserts into the activated Carbon-Sulfur bond of the quinolinone thioester to form a Pd(II) intermediate.[10][11]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) center, displacing the copper-thiolate complex.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]

This synergistic action between copper and palladium allows the reaction to proceed efficiently under neutral conditions, preserving sensitive functionalities elsewhere in the molecule.

Liebeskind_Srogl_Mechanism Figure 1: Catalytic Cycle of the Liebeskind-Srogl Reaction cluster_main Figure 1: Catalytic Cycle of the Liebeskind-Srogl Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Quinolinone)Pd(II)(SR)L₂ Pd0->OxAdd Oxidative Addition Thioester Quinolinone-C(O)SR (Thioester) Complex [Quinolinone-Thioester]-CuTC Complex Thioester->Complex CuTC Cu(I)TC CuTC->Complex Coordination Complex->OxAdd Transmetalation Transmetalation Intermediate (Quinolinone)Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product C-4 Aryl-Quinolinone (Product) Transmetalation->Product CuThiolate Cu(I)SR Transmetalation->CuThiolate caption Figure 1: Catalytic Cycle of the Liebeskind-Srogl Reaction

Figure 1: Catalytic Cycle of the Liebeskind-Srogl Reaction

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a 4-thioethylquinolin-2(1H)-one derivative with various arylboronic acids.

3.1 Materials and Reagents

ReagentGradeSupplierPurpose
4-Thioethylquinolin-2(1H)-one (1.0 eq)>95%In-house/CommercialStarting Material
Arylboronic Acid (1.2 eq)>98%CommercialCoupling Partner
Pd₂(dba)₃ (2.5 mol%)Catalyst GradeCommercialPalladium Pre-catalyst
Tris(2-furyl)phosphine (TFP) (10 mol%)>97%CommercialLigand
Copper(I) Thiophene-2-carboxylate (CuTC) (1.5 eq)>97%CommercialCo-catalyst/Promoter
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercialSolvent
Argon (Ar)High PurityGas SupplierInert Atmosphere

Causality Note: The use of an anhydrous solvent and an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen, and water can interfere with the boronic acid. CuTC is used in stoichiometric amounts as it is consumed in the formation of a copper-thiolate byproduct.[4][12] TFP is an effective ligand for this transformation, promoting catalyst stability and activity.[6]

3.2 Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-thioethylquinolin-2(1H)-one (e.g., 0.2 mmol, 1.0 eq), the corresponding arylboronic acid (0.24 mmol, 1.2 eq), Copper(I) thiophene-2-carboxylate (0.3 mmol, 1.5 eq), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), and Tris(2-furyl)phosphine (0.02 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous THF (5 mL) via syringe. The solution will typically turn from a suspension to a dark-colored solution.

  • Reaction Execution: Place the flask in a preheated oil bath at 50 °C. Allow the reaction to stir vigorously for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting quinolinone thioester.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove palladium and copper salts. Rinse the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). The aqueous washes help remove residual copper salts and other inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure C-4 substituted quinolinone product.

Workflow Figure 2: Experimental Workflow Diagram Setup 1. Reaction Setup (Reagents in Schlenk Flask) Inert 2. Inert Atmosphere (3x Evacuate/Backfill Ar) Setup->Inert Solvent 3. Solvent Addition (Anhydrous THF) Inert->Solvent React 4. Reaction (Stir at 50 °C, 12-18h) Solvent->React Workup 5. Aqueous Workup (Filter, Extract, Wash) React->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Figure 2: Experimental Workflow Diagram

Expected Results & Substrate Scope

The Liebeskind-Srogl coupling is compatible with a wide range of boronic acids. Both electron-rich and electron-deficient arylboronic acids can be used effectively, although reaction times and yields may vary.

Table 1: Representative Yields for the Coupling of 4-Thioethylquinolin-2(1H)-one

EntryBoronic AcidProductTypical Isolated Yield (%)
1Phenylboronic acid4-Phenylquinolin-2(1H)-one85-92%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)quinolin-2(1H)-one88-95%
34-Trifluoromethylphenylboronic acid4-(4-Trifluoromethylphenyl)quinolin-2(1H)-one75-83%
43-Thienylboronic acid4-(Thiophen-3-yl)quinolin-2(1H)-one70-80%
5Vinylboronic acid pinacol ester4-Vinylquinolin-2(1H)-one65-75%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd(0) catalyst (oxidation).2. Poor quality CuTC.3. Wet solvent or reagents.1. Ensure a thoroughly inert atmosphere.2. Use freshly purchased or properly stored CuTC.3. Use freshly distilled/dried solvent. Flame-dry glassware thoroughly.
Formation of De-thiolated Starting Material Presence of water leading to protodeboronation of the boronic acid and subsequent side reactions.Rigorously exclude moisture from the reaction.
Formation of Homo-coupled Boronic Acid (Ar'-Ar') Can occur, especially with very reactive boronic acids or if the palladium catalyst activity is suboptimal.Ensure correct stoichiometry. Consider lowering the reaction temperature slightly.
Difficult Purification Co-elution of product with phosphine oxides or other byproducts.Perform an aqueous wash during workup. Consider alternative chromatography conditions (e.g., different solvent systems).

Conclusion

The Liebeskind-Srogl cross-coupling reaction is a highly effective and reliable method for the synthesis of C-4 substituted quinolinone derivatives. Its key advantages—mild, neutral reaction conditions and broad functional group tolerance—make it particularly suitable for applications in medicinal chemistry and drug development where complex, multi-functionalized molecules are common. By understanding the underlying mechanism and following a robust protocol, researchers can confidently apply this powerful transformation to accelerate the discovery of novel quinolinone-based therapeutics.

References

  • Chemospecific. (2020). Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Liebeskind–Srogl coupling. Retrieved January 27, 2026, from [Link]

  • Oestreich, M., Klare, H. F. T., & Finck, L. (2022). The Liebeskind–Srogl Cross-Coupling. Synfacts, 18(08), 0891. Available at: [Link]

  • Kratochvíl, M., et al. (2024). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances. Available at: [Link]

  • Kratochvíl, M., et al. (2022). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. ACS Omega. Available at: [Link]

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction and its synthetic application. ResearchGate. Available at: [Link]

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction. Angewandte Chemie International Edition, 48(13), 2276-86. Available at: [Link]

  • Chem-Station. (2018). Liebeskind-Srogl Cross Coupling. Chem-Station International Edition. Available at: [Link]

  • Muscia, K. C., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(11), 2847. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 27, 2026, from [Link]

  • Knapp, K. M., et al. (2022). Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. NIH National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Gudipati, R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Pharmaceuticals, 16(3), 475. Available at: [Link]

  • Nechaev, A. A., et al. (2021). Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols. Organic & Biomolecular Chemistry, 19(2), 362-368. Available at: [Link]

  • Bax, B. D., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Microorganisms, 6(2), 39. Available at: [Link]

  • Muscia, K. C., et al. (2020). Synthesis of Biheterocycles Based on Quinolinone, Chromone, and Coumarin Scaffolds by Palladium-Catalyzed Decarboxylative Couplings. The Journal of Organic Chemistry, 85(15), 9966-9979. Available at: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12-31. Available at: [Link]

  • Gupta, P., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Available at: [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 27, 2026, from [Link]

  • Yang, S., et al. (2024). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Organic Letters. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Side Product Formation in the Doebner Synthesis of Iodo-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the Doebner synthesis of iodo-quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds bearing an iodine substituent. We will delve into the nuances of this synthesis, with a particular focus on troubleshooting side product formation and optimizing reaction conditions to ensure high yields and purity of your target compounds.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction yield for the iodo-quinoline is consistently low.

Q: I am using an iodo-aniline in a Doebner synthesis and my yields are much lower than expected. What are the likely causes and how can I improve them?

A: Low yields in the Doebner synthesis, especially when using iodo-anilines, are a common challenge. The primary reason is the electronic effect of the iodine substituent. As a halogen, iodine is an electron-withdrawing group, which deactivates the aniline ring. This reduced nucleophilicity of the amine makes the initial steps of the reaction, such as the formation of the Schiff base or the Michael addition, less efficient.[1][2][3]

Here are the key factors to investigate and optimize:

  • Catalyst Choice is Critical: The traditional Brønsted acids (e.g., HCl, H₂SO₄) may not be effective enough for deactivated anilines.[2] Lewis acids are often a better choice. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been shown to be particularly effective in promoting the reaction for anilines with electron-withdrawing groups.[1][2]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While ethanol is a common solvent for the Doebner reaction, it may not be optimal for iodo-anilines.[2] Acetonitrile (MeCN) has been identified as an excellent solvent in many cases, sometimes offering easier work-up and improved yields.[1][2]

  • Temperature Control: The Doebner reaction often requires heating to proceed at a reasonable rate.[4] However, for substrates prone to side reactions, careful temperature control is necessary. A gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. A reaction temperature of at least 65°C has been found necessary for good yields in some cases.[4]

  • Stoichiometry of Reactants: Ensure the correct stoichiometry of your reactants. An excess of the aldehyde or pyruvic acid can sometimes drive the reaction to completion, but can also lead to increased side product formation.

The following diagram illustrates a troubleshooting workflow for addressing low yields:

low_yield_troubleshooting start Low Yield of Iodo-Quinoline check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents catalyst Optimize Catalyst check_reagents->catalyst Reagents OK solvent Optimize Solvent catalyst->solvent Try Lewis Acids (e.g., BF₃·THF) temperature Optimize Temperature solvent->temperature Try Acetonitrile (MeCN) result Improved Yield temperature->result Gradually increase to 65°C+

Caption: Troubleshooting workflow for low iodo-quinoline yields.

Optimized Reaction Conditions for Electron-Deficient Anilines

The table below summarizes a set of optimized conditions for the Doebner reaction with an electron-deficient aniline, which can be adapted for iodo-aniline substrates.

ParameterConditionRationaleReference
Aniline Iodo-substituted anilineElectron-withdrawing group reduces reactivity.[2]
Catalyst BF₃·THFEffective Lewis acid for deactivated anilines.[2]
Solvent Acetonitrile (MeCN)Shown to provide better yields than traditional solvents like ethanol.[2]
Temperature 65°CSufficient thermal energy to overcome the activation barrier.[4]
Problem 2: Significant formation of tar and polymeric byproducts.

Q: My reaction mixture turns into a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?

A: Tar formation is a very common and frustrating side reaction in the Doebner and related Doebner-Miller syntheses.[3] It is primarily caused by the self-polymerization of the aldehyde or the α,β-unsaturated carbonyl compound under the strong acidic conditions and heat required for the reaction.[3]

Here are some strategies to mitigate tar formation:

  • Biphasic Solvent System: A highly effective method is to use a biphasic system. By dissolving the aldehyde in a non-polar organic solvent (like toluene) and adding it dropwise to a refluxing solution of the iodo-aniline in an acidic aqueous phase (e.g., aqueous HCl), you can limit the concentration of the aldehyde in the acidic phase, thus reducing its rate of polymerization.[3]

  • Slow Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of the aldehyde and pyruvic acid solution to the heated aniline solution can help to keep their concentrations low at any given time, favoring the desired reaction over polymerization.

  • Control of Reaction Temperature: While heat is necessary, excessive temperatures will accelerate polymerization.[3] It is crucial to find the minimum temperature required for a reasonable reaction rate.

The formation of these byproducts can be visualized as follows:

tar_formation aldehyde Aldehyde polymerization Self-Polymerization aldehyde->polymerization acid_heat Strong Acid (H⁺) & Heat acid_heat->polymerization tar Tar / Polymeric Byproducts polymerization->tar

Caption: Formation of tar via acid-catalyzed polymerization.

Problem 3: I am having difficulty purifying the iodo-quinoline product from the crude reaction mixture.

Q: How can I effectively purify my iodo-quinoline product, especially when tarry byproducts are present?

A: Purification can indeed be challenging. Here's a systematic approach:

  • Aqueous Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution). The desired quinoline-4-carboxylic acid will likely be soluble in the basic aqueous layer as its carboxylate salt. The tarry, non-polar byproducts will often remain in the organic phase or as an insoluble mass.

  • Extraction: Separate the aqueous and organic layers. The tar can be filtered off if it's solid. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any remaining non-polar impurities.

  • Precipitation: Carefully re-acidify the clean aqueous layer with an acid (e.g., HCl) to a pH where your product precipitates. The iodo-quinoline-4-carboxylic acid should crash out as a solid.

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Doebner synthesis?

A1: The exact mechanism of the Doebner reaction is still a subject of some debate, but it is generally accepted to proceed through a series of key steps.[5] First, the aniline and aldehyde react to form a Schiff base (an imine). Concurrently, pyruvic acid can exist in equilibrium with its enol form. The enol of pyruvic acid then attacks the imine in a Michael-type addition. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration and oxidation to form the final aromatic quinoline-4-carboxylic acid.[1]

doebner_mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Aromatization Aniline Iodo-Aniline Imine Schiff Base (Imine) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Adduct Aniline Adduct Imine->Adduct Pyruvic_Enol Pyruvic Acid (Enol) Pyruvic_Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Iodo_Quinoline Iodo-Quinoline-4-Carboxylic Acid Dihydroquinoline->Iodo_Quinoline Oxidation

Caption: Simplified mechanism of the Doebner reaction.

Q2: How does the position of the iodine on the aniline ring affect the reaction?

A2: The position of the iodine atom can have a significant impact. An iodine atom at the ortho or para position to the amino group will have a stronger deactivating effect due to resonance and inductive effects, potentially leading to lower yields. An iodine at the meta position will have a primarily inductive deactivating effect, which is generally less pronounced. Furthermore, a bulky iodine atom at the ortho position can sterically hinder the cyclization step, which could also reduce the yield or favor the formation of alternative products.

Q3: Are there any alternative reactions to the Doebner synthesis for preparing iodo-quinolines?

A3: Yes, several other named reactions can be used to synthesize the quinoline core, which could then be iodinated, or could start from iodinated precursors.[6][7] These include:

  • The Pfitzinger Reaction: This involves the condensation of isatin with a carbonyl compound containing an α-methylene group.[6]

  • The Friedländer Synthesis: This is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • The Skraup and Doebner-von Miller Reactions: These are related syntheses that typically use α,β-unsaturated carbonyl compounds.[8]

The choice of method often depends on the desired substitution pattern on the final quinoline product.

Experimental Protocols

Example Protocol: Synthesis of 6-iodo-2-phenylquinoline-4-carboxylic acid

This protocol is a representative example based on optimized conditions for the Doebner reaction with an electron-deficient aniline.

  • Reagent Preparation:

    • To a solution of 4-iodoaniline (1.0 eq) and benzaldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·THF (0.3 eq).[4]

  • Initial Heating:

    • Stir the reaction mixture at 65°C for 15 minutes.[4]

  • Slow Addition:

    • Prepare a solution of pyruvic acid (0.6 eq) in MeCN.

    • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.[4]

  • Reaction Monitoring:

    • Continue to heat the reaction mixture at 65°C for an additional 18-24 hours, monitoring the progress by TLC.[4]

  • Workup and Isolation:

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Perform a standard aqueous workup. This involves dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography on silica gel.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Gorgani, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules.
  • Otsuki, K., et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters.
  • Majumdar, N., & Le, C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Iodoquinolin-2(1H)-one by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Iodoquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the flash chromatographic purification of this important heterocyclic compound. My aim is to equip you with the expertise and practical insights needed to navigate the nuances of this purification, ensuring high purity and yield.

Introduction to the Challenges

3-Iodoquinolin-2(1H)-one is a valuable synthetic intermediate. However, its purification by flash chromatography presents a unique set of challenges. The presence of a nitrogen atom within the quinolinone core can lead to undesirable interactions with the stationary phase, while the carbon-iodine bond introduces potential stability concerns. This guide will address these issues head-on, providing logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying 3-Iodoquinolin-2(1H)-one on silica gel?

The most frequent problems include:

  • Peak Tailing/Streaking: This is often due to the interaction of the basic nitrogen atom in the quinolinone ring with the acidic silanol groups on the silica gel surface.

  • Irreversible Adsorption: In some cases, the compound binds so strongly to the silica gel that it fails to elute, leading to low recovery.

  • Compound Decomposition: The acidic nature of silica gel can potentially lead to the degradation of sensitive molecules. Furthermore, aryl iodides can be susceptible to deiodination under certain conditions.

Q2: How do I choose an appropriate solvent system for the purification?

The selection of a suitable mobile phase is critical for a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for 3-Iodoquinolin-2(1H)-one. A common starting point for quinolinone derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.

Q3: My compound is streaking on the TLC plate. What does this mean for my flash chromatography?

Streaking on a TLC plate is a strong indicator that you will face similar issues on a silica gel column. This phenomenon is typically caused by the interaction of the basic nitrogen of your compound with the acidic silica. To address this, consider adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to your eluent.[1]

Q4: Is there a risk of the iodine atom being cleaved during purification?

Aryl iodides can be unstable, and the C-I bond can be cleaved, especially with exposure to heat or light. While standard flash chromatography is generally conducted at room temperature and protected from light, it is a possibility to be aware of, especially if you observe unexpected byproducts in your collected fractions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the flash chromatography of 3-Iodoquinolin-2(1H)-one.

Problem 1: Poor Separation of 3-Iodoquinolin-2(1H)-one from Impurities
  • Possible Cause: The polarity of the solvent system is not optimal.

  • Solution:

    • Re-optimize with TLC: Conduct a more thorough screening of solvent systems using TLC. Try different solvent combinations and gradients.

    • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can often improve the resolution between closely eluting compounds.

Problem 2: Significant Peak Tailing or Streaking
  • Possible Cause: Strong interaction between the basic nitrogen of the quinolinone and the acidic silica gel.

  • Solution:

    • Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of triethylamine into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

    • Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be effective for the purification of basic compounds.[1] Reversed-phase (C18) chromatography is another excellent alternative, particularly if the compound is sufficiently polar.[1]

Problem 3: Low Recovery of the Compound
  • Possible Cause 1: Irreversible adsorption onto the silica gel column.

  • Solution:

    • Use a Basic Modifier: As with peak tailing, adding triethylamine to the eluent can reduce strong adsorption.

    • Change the Stationary Phase: Switch to neutral alumina or a reversed-phase C18 column.[1]

  • Possible Cause 2: The compound is not eluting with the current solvent system.

  • Solution:

    • Increase Solvent Polarity: If your compound is highly polar, you may need to use a more polar solvent system, such as a higher concentration of methanol in dichloromethane.

    • Check for Precipitation: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.

  • Possible Cause 3: Decomposition on the silica gel.

  • Solution:

    • Perform a Stability Test: Spot your crude material on a silica gel TLC plate and let it sit for an hour before eluting. If you observe new spots, your compound is likely degrading on silica.

    • Use a Deactivated Silica Gel: Silica gel can be deactivated by washing it with a solvent system containing triethylamine before packing the column.

    • Consider Alternative Stationary Phases: Neutral alumina or reversed-phase silica are less likely to cause decomposition of acid-sensitive compounds.[1]

Experimental Protocols

Protocol 1: Standard Flash Chromatography on Silica Gel
  • Slurry Preparation:

    • In a beaker, mix silica gel with the initial, low-polarity mobile phase to create a slurry.

  • Column Packing:

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude 3-Iodoquinolin-2(1H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial mobile phase, applying gentle pressure.

    • Collect fractions and monitor their composition by TLC.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Flash Chromatography with a Basic Modifier
  • Mobile Phase Preparation:

    • Prepare your chosen solvent system and add 0.1-1% triethylamine by volume.

  • Column Preparation and Elution:

    • Follow the steps outlined in Protocol 1, using the triethylamine-modified mobile phase for all steps.

Data Presentation

ParameterRecommendationRationale
Stationary Phase Silica Gel (with considerations) or Neutral AluminaSilica is standard, but alumina is better for basic compounds to prevent tailing.[1]
Mobile Phase (TLC) Hexane:Ethyl Acetate or DCM:Methanol mixturesThese combinations offer a good polarity range for quinolinones.
Target Rf Value 0.2 - 0.4Provides optimal separation on a column.
Basic Modifier 0.1-1% TriethylamineNeutralizes acidic silica, improving peak shape for N-heterocycles.[1]
Sample Loading Dry loading or minimal solvent volumePrevents band broadening and improves separation.

Visualizations

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common flash chromatography issues.

Logical Relationship of Purification Parameters

G cluster_compound Compound Properties cluster_stationary Stationary Phase cluster_mobile Mobile Phase Compound 3-Iodoquinolin-2(1H)-one (Slightly Basic, Potential Instability) Silica Silica Gel (Acidic) Compound->Silica Interaction (Tailing) Alumina Alumina (Neutral/Basic) Compound->Alumina Reduced Interaction Modifier Basic Modifier (e.g., Triethylamine) Silica->Modifier Neutralization Solvent Solvent System (e.g., Hex/EtOAc) Alumina->Solvent Elution Solvent->Compound Elution Modifier->Solvent Modification

Sources

Optimization of Suzuki-Miyaura reaction conditions for iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Suzuki-Miyaura Reactions of Iodoquinolines

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. This guide is specifically tailored for scientists and drug development professionals working with iodoquinoline substrates. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki-Miyaura coupling of iodoquinolines, providing the essential knowledge needed before starting your experiments.

Q1: Why is the Suzuki-Miyaura reaction a preferred method for functionalizing iodoquinolines?

The Suzuki-Miyaura coupling is a highly versatile and powerful tool for forming carbon-carbon bonds.[1][2] For iodoquinolines, it offers several distinct advantages:

  • High Reactivity of Iodoquinolines: The Carbon-Iodine bond is the most reactive of the haloquinolines (I > Br > Cl) for the initial, often rate-limiting, oxidative addition step with the Palladium(0) catalyst.[3] This generally allows for milder reaction conditions compared to less reactive halides.

  • Functional Group Tolerance: The reaction conditions are typically tolerant of a wide array of functional groups on both the quinoline scaffold and the boronic acid partner, which is crucial in complex molecule synthesis for drug discovery.[4]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, enabling rapid exploration of chemical space.[5]

  • Favorable Reagent Profile: Organoboron reagents are generally non-toxic, thermally stable, and relatively inert to water and oxygen compared to other organometallic reagents used in cross-coupling reactions.[5][6]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura reaction?

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodoquinoline. This breaks the C-I bond and forms two new bonds to the palladium center, oxidizing it from Pd(0) to a Pd(II) complex.[7][8]

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[6][8][9] This species then transfers its organic group to the Pd(II) complex, replacing the iodide. This is a critical step where the new C-C bond partners are brought together on the metal center.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are ejected, forming the final C-C bond of the desired product. This step simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Quinoline-Pd(II)Ln-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd [Quinoline-Pd(II)Ln-R'] transmetalation->di_org_pd di_org_pd->pd0 reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Quinoline-R' reductive_elimination->product iodoquinoline Iodoquinoline (R-I) iodoquinoline->oxidative_addition boronic_acid Boronic Acid Derivative (R'-B(OR)2) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q3: What are the essential components for this reaction and what are their roles?

A typical Suzuki-Miyaura reaction requires four key components:[10]

  • Electrophile: The iodoquinoline.

  • Nucleophile: An organoboron species, such as a boronic acid or a more stable boronate ester (e.g., pinacol ester).[11]

  • Catalyst: A palladium source, often a Pd(0) or Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] Pd(II) sources require reduction, which can be achieved by reaction with phosphine ligands or through homocoupling of the boronic acid.[10]

  • Base: Crucial for activating the boronic acid for the transmetalation step.[6] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] The choice of base is empirical and can significantly impact yield.[8]

Q4: Do I need to use anhydrous or aqueous conditions?

This is a critical point of optimization. While many Suzuki reactions are run under anhydrous conditions, the presence of a small amount of water is often beneficial or even necessary.[10] Water can help dissolve inorganic bases like K₃PO₄ and facilitates the formation of the reactive boronate species.[10][12] However, excess water can promote unwanted side reactions, such as protodeborylation of the boronic acid.[10] A common starting point is a solvent system like 1,4-dioxane/water or DMF/water in ratios from 10:1 to 4:1.[10][13]

Troubleshooting Guide: From Low Yields to No Reaction

This guide is structured to help you diagnose and solve specific problems you may encounter during the optimization of your Suzuki-Miyaura reaction with iodoquinolines.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_sm Is Iodoquinoline Starting Material Consumed? start->check_sm sm_not_consumed Cause: Inactive Catalyst System check_sm->sm_not_consumed No sm_consumed Cause: Side Reactions Dominate check_sm->sm_consumed Yes sol1 Solution 1.1: Check Pd Source & Ligand - Use fresh catalyst - Ensure proper degassing - Screen different ligands (e.g., Buchwald ligands) sm_not_consumed->sol1 sol2 Solution 1.2: Increase Reaction Temperature - Facilitates oxidative addition sm_not_consumed->sol2 check_side_products What are the major byproducts? sm_consumed->check_side_products dehalogenation Dehalogenated Quinoline (Protodeiodination) check_side_products->dehalogenation Dehalogenation homocoupling Boronic Acid Homocoupling (R'-R') check_side_products->homocoupling Homocoupling protodeborylation Unreacted Boronic Acid / Degradation check_side_products->protodeborylation Protodeborylation sol_dehalogenation Solution 2.1: - Use rigorously dry & degassed solvent - Avoid alcoholic solvents - Use a weaker, non-coordinating base dehalogenation->sol_dehalogenation sol_homocoupling Solution 2.2: - Ensure complete degassing (O₂ promotes homocoupling) - Use a Pd(0) source directly - Check boronic acid purity homocoupling->sol_homocoupling sol_protodeborylation Solution 2.3: - Use boronate ester (e.g., pinacol) - Use milder base (e.g., K₂CO₃) - Lower reaction temperature protodeborylation->sol_protodeborylation

Caption: A workflow for troubleshooting common Suzuki-Miyaura reaction issues.

Issue 1: Low to No Product Yield with Starting Material Unconsumed

This scenario points directly to a problem with the catalytic cycle initiation, most likely the oxidative addition step or overall catalyst activity.

Q: My reaction isn't working. I see only starting iodoquinoline by TLC/LCMS. What should I check first?

A: Focus on your catalyst system and reaction conditions.

  • Cause A: Inactive Catalyst. The Pd(0) species may not be forming or may be poisoned.

    • Explanation: Many common precatalysts, like PdCl₂(dppf) or Pd(OAc)₂, are in the Pd(II) state and must be reduced to Pd(0) to enter the catalytic cycle.[10] If this reduction fails, the reaction will not start. Alternatively, the active catalyst can decompose into inactive palladium black, especially at high temperatures or if the ligand is not robust.[10]

    • Solution:

      • Use a Pd(0) Source: Switch to a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state.

      • Verify Reagent Quality: Palladium catalysts can degrade over time. Use a fresh bottle or a sample from a reliable source. Phosphine ligands are prone to oxidation; ensure they have been stored properly under an inert atmosphere.

      • Degassing is Critical: Oxygen can oxidize the Pd(0) catalyst and also promote side reactions like boronic acid homocoupling.[10] Ensure your solvent and reaction headspace are thoroughly degassed by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Cause B: Oxidative Addition is Too Slow.

    • Explanation: While iodoquinolines are reactive, sterically hindered substrates or electron-rich systems can slow the oxidative addition step. The chosen ligand plays a massive role here; bulky, electron-rich phosphine ligands generally accelerate this step.[12]

    • Solution:

      • Change the Ligand: If using a standard ligand like PPh₃, consider switching to a more specialized, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, JohnPhos).[8] These are known to be highly effective for challenging couplings.[8]

      • Increase Temperature: Rate of reaction is temperature-dependent. Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition.

Issue 2: Starting Material is Consumed, but Product Yield is Low

This is a classic optimization problem where side reactions are outcompeting the desired product formation. Identifying the major byproduct is key.

Q: My iodoquinoline is gone, but my desired product is only a minor component. What are the likely side reactions?

A: The three most common culprits are dehalogenation, homocoupling, and protodeborylation. [10][14]

  • Side Reaction A: Dehalogenation (Protodeiodination). You observe the formation of quinoline (your starting material minus the iodine).

    • Explanation: After oxidative addition, the Ar-Pd(II)-I intermediate can react with a proton source to undergo reductive elimination, yielding the dehalogenated arene.[10] This is particularly problematic with iodo-derivatives.[15] Sources of protons can be water, alcohols, or even trace moisture.

    • Solution:

      • Use Anhydrous Conditions: Switch to a rigorously dried solvent and ensure all reagents are anhydrous.

      • Solvent Choice: Avoid alcohol solvents (e.g., MeOH, EtOH), as they can be a source of hydrides for the palladium complex.[10] Prefer aprotic solvents like dioxane, THF, or toluene.

      • Base Selection: A very strong base in the presence of water can generate hydroxide ions that may facilitate this pathway. Sometimes switching to a milder base can help.

  • Side Reaction B: Homocoupling. You observe the formation of a biaryl derived from your boronic acid (R'-R').

    • Explanation: This side reaction is often promoted by the presence of oxygen, which can facilitate the coupling of two boronic acid molecules, mediated by Pd(II) species.[10]

    • Solution:

      • Improve Degassing: This is the most critical factor. Re-evaluate your degassing technique to ensure the rigorous exclusion of oxygen.

      • Use Stoichiometric Boronic Acid: Using a large excess of the boronic acid can sometimes drive this side reaction. Try reducing the equivalents to 1.1-1.2.

  • Side Reaction C: Protodeborylation. You observe significant amounts of unreacted boronic acid or its degradation products.

    • Explanation: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis (reaction with a proton source) to cleave the C-B bond.[10] This removes the nucleophilic partner from the reaction.

    • Solution:

      • Use a Boronate Ester: Switch from the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin).[10] These are significantly more resistant to protodeborylation.

      • Use a Milder Base: Strong bases and high temperatures can accelerate decomposition. Consider using a milder base like K₂CO₃ or KF.[6]

      • Control Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Iodoquinoline Suzuki-Miyaura Coupling

This table provides experimentally validated starting points for your optimization. The specific choice will depend on the electronic and steric nature of your substrates.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Aqueous/Green)
Iodoquinoline 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid/Ester 1.2 equiv1.5 equiv (Pinacol Ester recommended)1.2 equiv
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd/C (5 mol%)[16]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (5:1)Toluene (anhydrous)DMF or Ethanol/H₂O (4:1)
Temperature 80-100 °C100-110 °C80 °C (or Microwave)[16]
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodoquinoline

This protocol provides a detailed, step-by-step methodology for a typical reaction setup.

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iodoquinoline (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is done by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting slurry/solution with the inert gas for an additional 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst and ligand (if separate). For example, add Pd(PPh₃)₄ (0.03 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Strong stirring is important, especially for heterogeneous mixtures.[10]

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or LC-MS. Check for the disappearance of the iodoquinoline and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired coupled product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved January 26, 2026, from [Link]

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved January 26, 2026, from [Link]

  • Dalmás, D. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 226-232. Retrieved January 26, 2026, from [Link]

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved January 26, 2026, from [Link]

  • Le Gall, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Retrieved January 26, 2026, from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical Education. (2024, October 21). Iodination of vanillin and subsequent Suzuki–Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved January 26, 2026, from [Link]

  • U.S. National Library of Medicine. (2017, January 6). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved January 26, 2026, from [Link]

  • ScienceDirect. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021, October 8). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Retrieved January 26, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinolines are a cornerstone in pharmaceutical development, and their synthesis, while well-established, is often fraught with challenges ranging from low yields and poor regioselectivity to difficult purifications.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and streamline your synthetic workflows.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each solution is based on established chemical principles and offers actionable protocols to get your synthesis back on track.

Issue 1: Low or No Yield in Skraup and Doebner-von Miller Reactions

Question: My Skraup (or Doebner-von Miller) reaction is resulting in a low yield of the desired quinoline, with a significant amount of tar-like byproduct. What is causing this, and how can I improve the outcome?

Probable Causes & Solutions:

The Skraup and Doebner-von Miller syntheses are notoriously vigorous and can be prone to polymerization and other side reactions, leading to the formation of intractable tars.[1][2][3] The highly acidic and oxidative conditions can promote the self-condensation of the α,β-unsaturated carbonyl compounds (or their precursors like glycerol).[2][3]

Causality-Driven Troubleshooting Protocol:

  • Control the Exotherm: These reactions are often violently exothermic.[1]

    • Action: Add the sulfuric acid or glycerol/α,β-unsaturated carbonyl compound portion-wise and with efficient cooling in an ice bath. Monitor the internal temperature closely. For the Skraup synthesis, the addition of a moderator like ferrous sulfate can help control the reaction rate.[4]

  • Optimize the Oxidizing Agent: The choice and concentration of the oxidizing agent are critical.

    • Action: In the Skraup synthesis, nitrobenzene is a common choice. However, milder oxidizing agents can sometimes provide better results. In some variations of the Doebner-von Miller reaction, an oxidant may not be explicitly added, relying on air oxidation or a disproportionation mechanism. Consider if an alternative oxidant is needed for your specific substrate.

  • Manage Acidity: While strong acid is necessary, excessive acidity can accelerate polymerization.

    • Action: Experiment with different acid catalysts. While sulfuric acid is traditional for the Skraup synthesis, other acids like hydrochloric acid are often used in the Doebner-von Miller reaction.[5] A comparative study of different Brønsted or even Lewis acids might reveal an optimal catalyst for your system.[3]

  • Work-up Procedure: Improper work-up can lead to product loss.

    • Action: After the reaction, the mixture must be carefully neutralized to isolate the quinoline product. Ensure complete neutralization before extraction. Use an appropriate organic solvent for extraction, and perform multiple extractions to maximize recovery.[2]

Issue 2: Poor Regioselectivity in Friedländer and Combes Syntheses

Question: I am using an unsymmetrical ketone in my Friedländer (or Combes) synthesis, and I am getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Probable Causes & Solutions:

Regioselectivity is a well-documented challenge when using unsymmetrical ketones in these cyclization reactions.[1][6] The reaction can proceed through two different enolate or enamine intermediates, leading to the formation of isomeric products.

Causality-Driven Troubleshooting Protocol:

  • Exploit Steric Hindrance: The regioselectivity can often be influenced by the steric environment around the ketone.

    • Action: In the Friedländer synthesis, the initial condensation occurs between the amino group of the 2-aminobenzaldehyde/ketone and one of the carbonyl groups of the dicarbonyl compound. If one side of your unsymmetrical ketone is significantly more sterically hindered, the reaction will preferentially occur at the less hindered side. You may consider modifying your substrate to enhance this steric difference if possible.

  • Directed Condensation: It is possible to favor one regioisomer by pre-forming an intermediate.

    • Action: For the Combes synthesis, which involves the reaction of an aniline with a β-diketone, you can sometimes control the initial condensation step by carefully selecting the reaction conditions (e.g., temperature, catalyst) to favor the formation of one enamine intermediate over the other before cyclization.

  • Alternative Catalysis: The choice of catalyst can influence the regioselectivity.

    • Action: For the Friedländer synthesis, while traditionally base-catalyzed, some modern methods employ acid catalysts or ionic liquids which have been shown to improve regioselectivity in certain cases.[7] Lewis acids can also be explored to chelate with the carbonyl groups and direct the cyclization.

  • Substrate Modification: Introducing a directing group on the ketone can provide excellent regiocontrol.

    • Action: Placing a phosphoryl group on the α-carbon of the ketone has been shown to be an effective strategy to direct the cyclization in the Friedländer synthesis, leading to a single regioisomer.[7]

Issue 3: Difficulty with Product Purification

Question: My crude product is a dark, oily substance, and I am struggling to purify it by column chromatography. Are there alternative purification strategies?

Probable Causes & Solutions:

The harsh conditions of many classical quinoline syntheses often lead to colored impurities and polymeric materials that can complicate purification.

Causality-Driven Troubleshooting Protocol:

  • Acid-Base Extraction: Quinolines are basic due to the nitrogen atom. This property can be exploited for purification.

    • Action: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The quinoline will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer with a base like sodium hydroxide and extract the pure quinoline back into an organic solvent.

  • Steam Distillation: For volatile quinolines, steam distillation is a powerful purification technique.

    • Action: This method is particularly useful for removing non-volatile tars and inorganic salts. The crude reaction mixture is heated with steam, and the volatile quinoline co-distills with the water.[8]

  • Crystallization/Salt Formation: If the quinoline product is a solid, recrystallization is an excellent purification method.

    • Action: If the freebase is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, sulfate, or picrate) which can then be purified by recrystallization.[8] The pure salt can then be treated with a base to regenerate the purified quinoline freebase.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of modern quinoline syntheses over classical methods like the Skraup or Friedländer reactions?

A1: While classical methods are still valuable, they often suffer from harsh reaction conditions, low yields, limited functional group tolerance, and the use of hazardous reagents.[9][10] Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization, offer several advantages:[11][12]

  • Milder Reaction Conditions: Many modern methods proceed at lower temperatures and are more tolerant of a wider range of functional groups.[11]

  • Higher Efficiency and Selectivity: These methods often provide higher yields and better control over regioselectivity.[12]

  • Greater Substrate Scope: They allow for the synthesis of more complex and highly substituted quinolines that are difficult to access through classical routes.

  • Greener Chemistry: Many newer protocols utilize more environmentally benign catalysts and solvents.[1][10]

Q2: How do I choose the best synthetic route for my target polysubstituted quinoline?

A2: The optimal synthetic route depends on the substitution pattern of your target molecule and the availability of starting materials. The following decision-making workflow can be a useful guide:

Quinoline Synthesis Decision Tree start Define Target Quinoline Substitution Pattern friedlander Friedländer Synthesis (2-aminoaryl aldehyde/ketone + active methylene) start->friedlander 2,3- or 2,4-substitution needed? 2-aminoaryl precursor available? combes Combes Synthesis (Aniline + β-diketone) start->combes 2,4-disubstitution needed? β-diketone available? skraup_dvm Skraup/Doebner-von Miller (Aniline + α,β-unsaturated carbonyl) start->skraup_dvm Simple substitution pattern? Harsh conditions tolerable? modern Modern Methods (Cross-coupling, C-H activation) start->modern Complex polysubstitution? High functional group tolerance needed?

Caption: Decision tree for selecting a quinoline synthesis method.

Q3: My reaction is sensitive to air or moisture. What precautions should I take?

A3: Many modern catalytic reactions, especially those involving organometallic intermediates, require an inert atmosphere.

  • Use Dry Solvents and Reagents: Ensure all solvents are properly dried and degassed. Reagents should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere Techniques: Employ standard Schlenk line or glovebox techniques to exclude air and moisture from your reaction. This involves assembling the glassware hot, cooling under vacuum, and then backfilling with an inert gas.

Q4: Can you provide a general protocol for a modern, catalyzed quinoline synthesis?

A4: The following is a representative protocol for a nickel-catalyzed synthesis of polysubstituted quinolines from 2-aminoaryl alcohols and ketones, illustrating a more modern approach.[11]

Experimental Protocol: Nickel-Catalyzed Synthesis of Quinolines

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminoaryl alcohol (1.0 mmol), the ketone (1.2 mmol), the nickel catalyst (e.g., Ni(OAc)₂·4H₂O, 5 mol%), and a suitable ligand (if required).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 2 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

This protocol highlights the use of a catalyst and controlled conditions to achieve the desired transformation, which is characteristic of many modern synthetic methods.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Classical vs. Modern Quinoline Synthesis Approaches
FeatureClassical Methods (e.g., Skraup, Friedländer)Modern Methods (e.g., Transition-Metal Catalyzed)
Reaction Conditions Often harsh (strong acids, high temperatures)[9][10]Generally milder, lower temperatures[11]
Yields Variable, often moderate to low[9]Typically good to excellent[11][13]
Regioselectivity Can be a significant issue with unsymmetrical substrates[1][6]Often high and predictable[11]
Functional Group Tolerance Limited[9]Broad[11][13]
Substrate Scope Generally limited to simple starting materialsWide, allows for complex and diverse structures
"Green" Aspects Use of hazardous reagents, significant waste[10]Can be designed to be more atom-economical and use less hazardous materials[1][10]
Diagram 1: Generalized Friedländer Synthesis Mechanism

This diagram illustrates the key steps in the acid-catalyzed Friedländer synthesis, a common method for preparing polysubstituted quinolines.

Friedlander Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Aminoaryl Ketone I1 Aldol Condensation R1->I1 R2 Active Methylene Compound R2->I1 I2 Cyclization & Dehydration I1->I2 Intermediate Formation P Polysubstituted Quinoline I2->P Aromatization

Caption: Key steps of the Friedländer quinoline synthesis.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • ResearchGate. (2022). A Recent Study on the Synthesis of Polysubstituted Quinoline. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • YouTube. (2021). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Publications. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2004). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • PubMed Central. (2018). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]

Sources

3-Iodoquinolin-2(1H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodoquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its storage and use in experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Iodoquinolin-2(1H)-one?

A1: To ensure the long-term stability and purity of 3-Iodoquinolin-2(1H)-one, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, protected from light.[1][2] The compound is a solid, typically appearing as an off-white to yellow powder.[1]

Q2: Why is light protection so critical for this compound?

A2: 3-Iodoquinolin-2(1H)-one is classified as a light-sensitive compound.[1][3] Aromatic iodides, such as this one, can undergo photodecomposition. The carbon-iodine bond is susceptible to cleavage upon exposure to ultraviolet (UV) light, which can lead to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to discoloration of the material and the formation of impurities.

Q3: What is the expected shelf-life of 3-Iodoquinolin-2(1H)-one?

A3: When stored under the recommended conditions (2-8°C, protected from light, in a tightly sealed container), 3-Iodoquinolin-2(1H)-one is expected to be stable for an extended period. However, it is always best practice to refer to the manufacturer's expiry date on the certificate of analysis. For long-term storage, re-testing the purity of the material periodically is recommended, especially if it is being used in sensitive applications.

Q4: I've noticed a change in the color of my 3-Iodoquinolin-2(1H)-one from off-white to a more yellowish or brownish hue. What could be the cause?

A4: A change in color is a common indicator of degradation.[4] This is often due to exposure to light, air (oxidation), or elevated temperatures. The development of a yellowish or brownish tint can suggest the formation of small amounts of elemental iodine (I₂) or other chromophoric degradation products resulting from the breakdown of the quinolinone ring structure. It is advisable to assess the purity of the material before use if a significant color change is observed.

Q5: Is 3-Iodoquinolin-2(1H)-one sensitive to moisture?

A5: Yes, it is recommended to store 3-Iodoquinolin-2(1H)-one in a dry environment.[3][5] While the quinolinone ring is generally stable, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic contaminants, could potentially lead to hydrolysis of the amide bond within the ring system. Storing the compound in a desiccator or in a well-sealed container with a desiccant can help mitigate this risk.[6]

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.1. Verify Purity: Before starting your reaction, check the purity of your 3-Iodoquinolin-2(1H)-one using an appropriate analytical method such as TLC, HPLC, or ¹H NMR. 2. Fresh is Best: If possible, use a freshly opened container of the reagent. 3. Handling Precautions: During weighing and transfer, minimize exposure to ambient light and moisture. Work efficiently to reduce the time the compound is exposed to the atmosphere.
The solid material has become clumpy or sticky. Absorption of moisture.1. Dry the Material: If the material is only slightly clumpy, it may be possible to dry it under a high vacuum. However, be cautious as heating may accelerate degradation. 2. Check Storage: Ensure your storage container is properly sealed and consider storing it inside a desiccator. 3. Purity Assessment: The absorption of moisture may have initiated some degradation. It is highly recommended to check the purity before use.
Difficulty in dissolving the compound in a specific solvent. Presence of insoluble impurities.1. Confirm Solubility: Check the solubility of 3-Iodoquinolin-2(1H)-one in your chosen solvent from a reliable source. 2. Purity Analysis: Analyze the material for insoluble degradation products. 3. Purification: If necessary, the material may need to be recrystallized or purified by column chromatography to remove insoluble impurities.

III. Understanding Stability: Potential Degradation Pathways

As a Senior Application Scientist, it's important to not just follow protocols, but to understand the underlying chemistry. Here are the likely degradation pathways for 3-Iodoquinolin-2(1H)-one, which inform the recommended storage and handling procedures.

Potential Degradation Pathways for 3-Iodoquinolin-2(1H)-one A 3-Iodoquinolin-2(1H)-one (Stable) B Photodecomposition (Radical Formation) A->B Light (UV) C Oxidative Degradation A->C Air (O₂), Heat D Hydrolysis A->D Moisture (H₂O) E Quinolin-2(1H)-one + I₂ B->E F Hydroxylated quinolinones C->F G Ring-opened products D->G

Caption: Potential degradation routes for 3-Iodoquinolin-2(1H)-one.

  • Photodecomposition: The Carbon-Iodine (C-I) bond is the weakest point in the molecule and is susceptible to homolytic cleavage upon absorption of UV light. This generates a quinolinonyl radical and an iodine radical. The iodine radicals can combine to form elemental iodine (I₂), which contributes to a brownish discoloration. The organic radical can react further, leading to a complex mixture of impurities.

  • Oxidative Degradation: The quinolinone ring system can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen. This can lead to the introduction of hydroxyl groups on the aromatic ring, forming various hydroxylated quinolinone derivatives.[1]

  • Hydrolysis: The lactam (cyclic amide) bond in the quinolinone ring can undergo hydrolysis under strongly acidic or basic conditions, or upon prolonged exposure to moisture, to yield a ring-opened amino acid derivative. While this is less likely under standard storage conditions, it becomes a concern if the material is exposed to a humid environment for an extended period.[7][8]

IV. Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 2-8°CTo minimize the rate of potential thermal degradation.
Light Protect from light (store in an amber vial or in the dark)To prevent photodecomposition of the carbon-iodine bond.[1][3]
Atmosphere Tightly sealed container, inert atmosphere (e.g., Argon or Nitrogen) for long-term storage is ideal.To prevent exposure to moisture and atmospheric oxygen.[3][5]
Container Well-sealed, appropriate chemical-resistant container.To prevent contamination and exposure to the atmosphere.

V. Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick and effective way to assess the purity of your 3-Iodoquinolin-2(1H)-one and check for the presence of less polar degradation products.

Materials:

  • 3-Iodoquinolin-2(1H)-one sample

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: e.g., a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v, this may need to be optimized)

  • Small vials or test tubes

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • A suitable solvent for dissolving the sample (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your 3-Iodoquinolin-2(1H)-one sample in a suitable solvent (e.g., ~1 mg/mL).

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. Allow the spot to dry completely. It is good practice to also spot a reference sample of known purity if available.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: A pure sample of 3-Iodoquinolin-2(1H)-one should show a single, well-defined spot. The presence of additional spots indicates the presence of impurities. Degradation products are often more or less polar than the parent compound and will have different Rf values.

VI. References

  • El-Sayed, M. A. A., & Abdel-Ghany, H. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. Journal of Chemical Research, 40(4), 239–246.

  • Lead Sciences. (n.d.). 3-Iodoquinolin-2(1H)-one. Retrieved from [Link]

  • Vital Record. (2016, September 6). Drug stability: How storage conditions affect their performance. Texas A&M University Health Science Center. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodoquinol. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • Sun, J., et al. (2020). Microbial degradation of quinoline by a newly isolated salt-tolerating bacterium Rhodococcus gordoniae strain JH145. Frontiers in Microbiology, 11, 987.

  • El-Sayed, M. A. A., & Abdel-Ghany, H. (2011). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 1(9), 1645-1660.

  • Tu, S., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1256-1263.

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Iodoquinolin-2(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Iodoquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and produce this valuable intermediate on a scale suitable for preclinical studies. As a senior application scientist, I will provide not just protocols, but also the rationale behind the experimental choices, troubleshooting advice for common scale-up challenges, and answers to frequently asked questions. Our aim is to empower you with the knowledge to confidently and efficiently produce multi-gram quantities of high-purity 3-Iodoquinolin-2(1H)-one.

I. Overview of the Synthetic Strategy

The synthesis of 3-Iodoquinolin-2(1H)-one typically involves a two-step process: first, the synthesis of the quinolin-2(1H)-one core, followed by a regioselective iodination at the C3 position. For preclinical studies, a robust and scalable synthesis is paramount, ensuring a consistent supply of high-quality material.

A common and scalable route to the quinolin-2(1H)-one core is through the Conrad-Limpach reaction or a variation thereof, starting from readily available anilines and β-ketoesters. The subsequent iodination is a critical step, and direct C-H functionalization is often the most efficient approach. Electrophilic iodination using reagents like N-Iodosuccinimide (NIS) has proven effective for this transformation.

This guide will focus on a scalable approach to both the synthesis of the quinolin-2(1H)-one precursor and its subsequent C3-iodination.

II. Experimental Protocols: A Scalable Approach

Here, we provide detailed, step-by-step methodologies for the gram-scale synthesis of 3-Iodoquinolin-2(1H)-one.

Protocol 1: Gram-Scale Synthesis of Quinolin-2(1H)-one

This protocol is adapted from established methods for the synthesis of quinolinone cores.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Concentrated Sulfuric Acid

  • Methanol

  • Water (deionized)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating mantle or oil bath

  • Large Buchner funnel and filter flask

  • Drying oven

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150 °C and maintain for 2 hours with constant stirring. The reaction will produce ethanol as a byproduct, which can be distilled off.

  • Cyclization: Cool the reaction mixture to below 100 °C. Slowly add pre-heated (70-80 °C) Dowtherm A (3-4 volumes relative to aniline).

  • Ring Closure: Heat the mixture to 250 °C and hold for 30 minutes. The quinolinone product will begin to precipitate.

  • Work-up: Cool the reaction mixture to below 100 °C and slowly add methanol to dilute the slurry. Filter the solid product using a Buchner funnel and wash with cold methanol to remove residual Dowtherm A.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by slurry washing with hot methanol.

  • Drying: Dry the purified quinolin-2(1H)-one in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Gram-Scale Synthesis of 3-Iodoquinolin-2(1H)-one

This protocol utilizes a regioselective C-H iodination. A radical-based direct C-H iodination protocol has been shown to be effective for the C3-selective iodination of quinolones and is scalable.[1]

Materials:

  • Quinolin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Sodium thiosulfate

  • Brine

  • Sodium sulfate (anhydrous)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve quinolin-2(1H)-one (1.0 eq) in acetonitrile (10-15 volumes).

  • Reagent Addition: Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. The addition can be slightly exothermic, so monitor the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0-5 °C and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: If the product precipitates, it can be filtered directly. If it remains in solution, dilute with water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-Iodoquinolin-2(1H)-one can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography. For larger scales, crystallization is often the more practical option.

III. Troubleshooting Guide

Scaling up a chemical synthesis often presents unforeseen challenges. This section addresses common issues you might encounter during the synthesis of 3-Iodoquinolin-2(1H)-one in a question-and-answer format.

Issue 1: Low Yield in the Quinolin-2(1H)-one Synthesis

  • Q: My yield of quinolin-2(1H)-one dropped significantly when I scaled up the reaction. What could be the cause?

    A: A drop in yield upon scale-up is a frequent issue and can often be traced back to inefficient heat and mass transfer.

    • Poor Heat Transfer: The Conrad-Limpach cyclization is a high-temperature reaction. On a larger scale, localized overheating can lead to decomposition of starting materials or products. Ensure uniform heating by using a jacketed reactor with an efficient heat transfer fluid and good agitation.

    • Inefficient Mixing: Inadequate stirring can lead to poor mixing of reactants and localized temperature gradients. Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller to ensure homogeneity.

    • Incomplete Reaction: The high viscosity of the reaction mixture at larger scales can sometimes hinder complete conversion. Ensure the reaction is stirred vigorously and for a sufficient amount of time. You may need to extend the reaction time compared to the small-scale experiment.

Issue 2: Poor Regioselectivity in the Iodination Step

  • Q: I am getting a mixture of iodinated products, not just the desired 3-iodo isomer. How can I improve the regioselectivity?

    A: The C3 position of the quinolin-2(1H)-one is electronically activated for electrophilic substitution. However, other positions can also react under certain conditions.

    • Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. Acetonitrile is often a good solvent choice for this reaction. Running the reaction at or below room temperature can help to minimize the formation of undesired isomers.

    • Iodinating Agent: N-Iodosuccinimide (NIS) is generally a mild and selective iodinating agent.[2] Using harsher iodinating agents or adding strong Lewis acid catalysts might decrease selectivity.

    • Substrate Purity: Ensure your starting quinolin-2(1H)-one is pure. Impurities could potentially direct the iodination to other positions.

Issue 3: Difficulties in Purifying 3-Iodoquinolin-2(1H)-one

  • Q: The crude 3-Iodoquinolin-2(1H)-one is difficult to purify. Column chromatography is not practical on a large scale. What are my options?

    A: Purifying polar heterocyclic compounds on a large scale can be challenging.

    • Crystallization: This is the most viable method for large-scale purification. Experiment with different solvent systems to find one that gives good recovery and high purity. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Slurry Washing: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be an effective purification step.

    • Trituration: Grinding the crude solid with a small amount of a suitable solvent can help to remove impurities.

    • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase chromatography can be an option, although it can be expensive on a large scale.[3]

Issue 4: Incomplete Iodination Reaction

  • Q: My iodination reaction is stalling and not going to completion, even with excess NIS. What should I do?

    A: Incomplete conversion can be due to several factors.

    • Reagent Quality: Ensure the N-Iodosuccinimide is of good quality and has not decomposed. It should be stored in a cool, dark, and dry place.

    • Moisture: The presence of excessive moisture can hydrolyze NIS and reduce its effectiveness. Use anhydrous solvents and dry glassware.

    • Reaction Time and Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, but be mindful of potential side reactions.

    • Activation: For less reactive substrates, a catalytic amount of an acid, such as trifluoroacetic acid, can be used to activate the NIS.[4]

IV. Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions I should take when scaling up this synthesis?

    A1: Safety is paramount in any chemical synthesis, especially during scale-up.

    • Iodinating Agents: N-Iodosuccinimide is a skin and eye irritant and can be harmful if swallowed.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • High-Temperature Reactions: The synthesis of the quinolinone core involves high temperatures. Use appropriate heating equipment and ensure the reactor is properly assembled to prevent leaks or pressure buildup.

    • Exothermic Reactions: The iodination reaction can be mildly exothermic. Add reagents slowly and monitor the temperature, especially on a larger scale. Have a cooling bath ready in case of a temperature runaway.

    • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench any unreacted iodine with sodium thiosulfate before disposal.

  • Q2: How can I confirm the identity and purity of my final 3-Iodoquinolin-2(1H)-one?

    A2: A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and the position of the iodine atom.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the final compound. A purity of >95% is typically required for preclinical studies.

    • Melting Point: A sharp melting point is an indicator of high purity.

  • Q3: Can I use other iodinating agents besides NIS?

    A3: Yes, other iodinating agents such as iodine monochloride (ICl) or a combination of iodine and an oxidant can be used.[6] However, NIS is often preferred for its mildness, selectivity, and ease of handling, which are significant advantages when scaling up.

  • Q4: What are the critical quality attributes (CQAs) for 3-Iodoquinolin-2(1H)-one intended for preclinical studies?

    A4: The key CQAs include:

    • Purity: Typically >95%, with well-characterized impurity profiles.

    • Identity: Confirmed by spectroscopic methods.

    • Residual Solvents: Levels of residual solvents should be within acceptable limits as defined by regulatory guidelines.

    • Physical Appearance: The material should be a consistent solid with a defined color and morphology.

V. Visualizations and Data

Reaction Scheme

Synthesis_of_3_Iodoquinolin_2_1H_one Overall Synthetic Scheme Aniline Aniline Quinolinone Quinolin-2(1H)-one Aniline->Quinolinone 1. Heat 2. Dowtherm A, 250 °C EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Quinolinone FinalProduct 3-Iodoquinolin-2(1H)-one Quinolinone->FinalProduct ACN, rt NIS N-Iodosuccinimide (NIS) NIS->FinalProduct Troubleshooting_Decision_Tree Troubleshooting Common Scale-Up Issues Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Impurity Increased Impurities Start->Impurity IncompleteReaction Incomplete Reaction Start->IncompleteReaction CheckMixing CheckMixing LowYield->CheckMixing Check Mixing Efficiency CheckHeatTransfer CheckHeatTransfer LowYield->CheckHeatTransfer Check Heat Transfer CheckTemp CheckTemp Impurity->CheckTemp Monitor Temperature CheckPurity CheckPurity Impurity->CheckPurity Check Starting Material Purity CheckReagent CheckReagent IncompleteReaction->CheckReagent Check Reagent Quality ExtendRxn ExtendRxn IncompleteReaction->ExtendRxn Extend Reaction Time/Increase Temp. OverheadStirrer OverheadStirrer CheckMixing->OverheadStirrer Use Overhead Stirrer JacketedReactor JacketedReactor CheckHeatTransfer->JacketedReactor Use Jacketed Reactor TempControl TempControl CheckTemp->TempControl Implement Strict Temp. Control PurifySM PurifySM CheckPurity->PurifySM Purify Starting Materials FreshReagent FreshReagent CheckReagent->FreshReagent Use Fresh Reagents OptimizeConditions OptimizeConditions ExtendRxn->OptimizeConditions Re-optimize Conditions

Caption: Decision tree for troubleshooting common scale-up issues.

Scale-Up Parameter Comparison
ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Quinolinone Synthesis
StirringMagnetic StirrerOverhead Mechanical StirrerEnsure adequate mixing to prevent localized overheating.
HeatingHeating MantleJacketed ReactorMaintain uniform temperature control.
Reaction Time2-3 hours3-5 hoursMay need to be extended to ensure complete conversion.
Iodination
Reagent AdditionAll at oncePortion-wiseControl exotherm and maintain temperature.
Solvent Volume~20 mL~1.5 - 2 LMaintain appropriate concentration for solubility and reaction rate.
Work-upLiquid-liquid extractionFiltration/CrystallizationCrystallization is more efficient for large quantities.
Purification
MethodColumn ChromatographyRecrystallizationMore practical and economical for large-scale purification.

VI. References

  • Selective C–H Iodination of (Hetero)arenes. J. Org. Chem.2021 , 86 (13), 9195–9202. [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules2022 , 27(1), 2. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions. ChemistrySelect2018 , 3(44), 12489-12493. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun., 2015 , 51, 17666-17669. [Link]

  • Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization. J. Org. Chem.2006 , 71(4), 1626-1632. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinolinone Scaffold

Quinolinone derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their function, making X-ray crystallography an indispensable tool for elucidating structure-activity relationships (SAR) and guiding rational drug design. This guide provides a comparative overview of the X-ray crystallographic analysis of novel quinolinone derivatives, offering insights into experimental best practices and the interpretation of structural data. We will delve into the nuances of crystallization, data collection, and structure refinement, supported by experimental data from recently synthesized compounds.

The Crystallographic Workflow: A Comparative Approach for Quinolone Derivatives

The journey from a newly synthesized quinolinone powder to a refined crystal structure is a multi-step process, with each stage presenting unique challenges and opportunities for optimization. Success hinges on a thorough understanding of the molecule's physicochemical properties and the judicious selection of experimental parameters.

The Crucial First Step: Achieving High-Quality Crystals

The bottleneck in many crystallographic studies is obtaining single crystals of sufficient size and quality.[2] For novel quinolinone derivatives, which can vary widely in polarity and solubility, a systematic approach to screening crystallization conditions is paramount.

Common Crystallization Techniques for Organic Molecules:

  • Slow Evaporation: This is often the simplest and most effective method for soluble organic compounds. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. For quinolinones, common solvents include acetone, ethanol, methanol, dichloromethane, and ethyl acetate. A comparative approach, setting up crystallizations in a variety of solvents simultaneously, is highly recommended.

  • Vapor Diffusion (Hanging and Sitting Drop): This technique is particularly useful when only small amounts of material are available. It involves equilibrating a drop containing the dissolved compound and a precipitant against a larger reservoir of the precipitant at a higher concentration. This allows for a slow increase in the concentration of the compound, promoting controlled crystal growth.

  • Solvent/Anti-Solvent Diffusion: This method involves dissolving the quinolinone derivative in a "good" solvent and carefully layering a miscible "poor" solvent (an anti-solvent) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

  • Cooling: For compounds with a significant temperature-dependent solubility, slow cooling of a saturated solution can yield high-quality crystals. This can be achieved by transferring the solution from a warm bath to room temperature, or from room temperature to a refrigerator.

Case Study Comparison: Crystallization of Two Novel Quinolinone Derivatives

Parameter Quinolinone Derivative A Quinolinone Derivative B Rationale for a Senior Application Scientist
Dominant Functional Groups Carboxylic acid, Phenyl ringsNitro group, Halogen substituentsThe presence of a hydrogen-bonding donor/acceptor in Derivative A suggests that solvents capable of participating in hydrogen bonding might be more effective. The more hydrophobic nature of Derivative B might favor less polar solvents.
Initial Screening Method Slow evaporation from a panel of 12 solvents.Solvent/anti-solvent diffusion with a focus on chlorinated solvents and alkanes.A broad initial screen is always a good starting point. For Derivative B, the anticipated lower solubility in polar solvents makes the anti-solvent approach a more targeted strategy.
Successful Condition Slow evaporation from a 1:1 mixture of ethanol and water.Vapor diffusion of hexane into a dichloromethane solution.The ethanol/water mixture provided a good balance of polarity to control the evaporation rate and facilitate intermolecular hydrogen bonding for Derivative A. For Derivative B, the slow introduction of the non-polar hexane reduced the solubility gradually, preventing rapid precipitation.
Crystal Morphology Colorless needlesYellow prismsThe different crystal habits reflect the distinct packing arrangements of the molecules in the solid state, influenced by their different functional groups and intermolecular interactions.
Illuminating the Structure: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is a series of spots, each corresponding to a specific set of crystal lattice planes. The positions and intensities of these spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms within it.

Key Data Collection Parameters and Their Significance:

Parameter Typical Value for a Small Organic Molecule Significance for Quinolinone Derivatives
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)The choice of wavelength can impact the resolution and absorption of the X-rays by the crystal. For quinolinones containing heavier atoms like bromine or iodine, Mo radiation is often preferred to minimize absorption effects.
Temperature 100 K (cryo-cooled)Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. This is crucial for accurately determining bond lengths and angles.
Detector Distance 40-60 mmThis is adjusted to ensure that the diffraction spots are well-separated and do not overlap, while maximizing the resolution of the collected data.
Exposure Time per Frame 10-60 secondsThe exposure time is optimized to achieve a good signal-to-noise ratio without overloading the detector.
Total Rotation Range 180-360°A complete dataset requires collecting diffraction data from all possible crystal orientations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Novel Quinolinone Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for the X-ray crystallographic analysis of novel quinolinone derivatives.
From Diffraction Pattern to Molecular Structure: Solution and Refinement

The collected diffraction data are first processed to integrate the intensities of the individual reflections and apply various corrections. The resulting file of reflection intensities is then used to solve the crystal structure. For small molecules like quinolinones, direct methods are typically successful in providing an initial model of the electron density.

This initial model is then refined to improve its agreement with the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters and Their Interpretation:

Parameter Acceptable Value Interpretation
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit.
wR2 < 0.15A weighted R-factor based on the squared structure factor amplitudes. It is generally considered a more robust indicator of refinement quality.
Goodness of Fit (GoF) ~1.0Should be close to 1 for a good refinement. Values significantly different from 1 may indicate an incorrect model or weighting scheme.
Residual Electron Density < ±0.5 e⁻/ųThe largest positive and negative peaks in the final difference Fourier map should be close to zero, indicating that all atoms have been accounted for in the model.

Comparative Structural Analysis of Novel Quinolinone Derivatives

The true power of X-ray crystallography lies in its ability to reveal subtle differences in molecular conformation and intermolecular interactions that can have profound effects on a compound's properties. Below is a comparison of crystallographic data for three recently reported novel quinolinone derivatives.

Compound (E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP) [1]5-nitroquinolin-8-yl-3-bromobenzoate [3]5-nitroquinolin-8-yl-3-chlorobenzoate [3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/n
a (Å) 11.7216(4)10.1343(5)10.0381(4)
b (Å) 11.8413(5)12.3451(7)12.2854(5)
c (Å) 18.7222(8)12.4412(7)12.4041(5)
β (°) 102.166(1)108.534(2)108.358(2)
Volume (ų) 2540.26(18)1475.43(14)1451.01(10)
Z 444
R1 0.0360.04180.0454
wR2 0.0900.10680.1167
Key Intermolecular Interactions C-H···O hydrogen bonds, Br···π, Cl···π, and O···π interactions.[1]π-π stacking interactions.C-H···O hydrogen bonds, π-π stacking interactions.[3]

Analysis of Comparative Data:

All three compounds crystallize in the same monoclinic space group, P2₁/n, which is common for organic molecules. However, the unit cell dimensions and volumes are distinct, reflecting the differences in their molecular size and packing arrangements. The R-factors for all three structures are well within the acceptable range, indicating high-quality refinements.

A key differentiator between these structures lies in their intermolecular interactions. The more complex QBCP molecule exhibits a network of C-H···O hydrogen bonds and various π-interactions involving the halogen and oxygen atoms.[1] In contrast, the crystal packing of 5-nitroquinolin-8-yl-3-bromobenzoate is primarily governed by π-π stacking, while its chloro-analogue also features C-H···O hydrogen bonds.[3] These seemingly minor differences in non-covalent interactions can significantly influence properties such as solubility, melting point, and ultimately, biological activity.

intermolecular_interactions cluster_qbc QBCP cluster_nitro_br 5-nitroquinolin-8-yl-3-bromobenzoate cluster_nitro_cl 5-nitroquinolin-8-yl-3-chlorobenzoate QBCP_mol Quinolinone Core Br_pi Br···π QBCP_mol->Br_pi Cl_pi Cl···π QBCP_mol->Cl_pi O_pi O···π QBCP_mol->O_pi CH_O C-H···O QBCP_mol->CH_O Nitro_Br_mol Quinolinone Core pi_pi_br π-π stacking Nitro_Br_mol->pi_pi_br Nitro_Cl_mol Quinolinone Core pi_pi_cl π-π stacking Nitro_Cl_mol->pi_pi_cl CH_O_cl C-H···O Nitro_Cl_mol->CH_O_cl

Figure 2: A comparison of the dominant intermolecular interactions in three novel quinolinone derivatives.

Conclusion: From Structure to Function

X-ray crystallography provides an unparalleled level of detail into the three-dimensional world of novel quinolinone derivatives. By carefully comparing the crystallographic data of different analogues, researchers can gain crucial insights into how subtle changes in molecular structure influence crystal packing and, by extension, the physicochemical and biological properties of these important compounds. The methodologies and comparative analyses presented in this guide are intended to equip researchers with the knowledge to not only solve the crystal structures of their novel quinolinone derivatives but also to extract the maximum scientific value from this powerful analytical technique.

References

  • Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). National Center for Biotechnology Information. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. (2021). Curia. [Link]

  • Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. (2017). European Journal of Chemistry. [Link]

Sources

A Comparative Guide to Arylating 3-Iodoquinolin-2(1H)-one: Exploring Alternatives to Conventional Suzuki-Miyaura Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Functionalization at the C3 position, in particular, has been a focal point for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, utilizing arylboronic acids, has traditionally been the workhorse for forging the crucial C3-aryl bond. However, the landscape of cross-coupling chemistry is ever-evolving, and a range of alternative reagents now offer distinct advantages in terms of stability, functional group tolerance, and reaction efficiency.

This guide provides a comprehensive comparison of alternative reagents to arylboronic acids for the coupling with 3-iodoquinolin-2(1H)-one. We will delve into the mechanistic nuances of each alternative, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.

The Limitations of Arylboronic Acids: A Case for Diversification

While undeniably powerful, arylboronic acids are not without their drawbacks. Their propensity for protodeboronation, especially with electron-rich or heteroaromatic substrates, can lead to diminished yields and the formation of unwanted byproducts. Furthermore, the purification of boronic acids and the removal of boron-containing impurities can be challenging, particularly on a larger scale. These limitations necessitate the exploration of alternative nucleophilic partners that can offer improved stability and a broader substrate scope.

A Comparative Analysis of Alternative Reagents

This guide will focus on four principal classes of alternative reagents for the arylation of 3-iodoquinolin-2(1H)-one:

  • Potassium Aryltrifluoroborates: Stable, crystalline salts that offer a slow release of the active boronic acid species.

  • Organosilicon Reagents (Hiyama Coupling): Environmentally benign and stable reagents activated by a fluoride source.

  • Organozinc Reagents (Negishi Coupling): Highly reactive and functional group tolerant reagents.

  • Grignard Reagents (Kumada Coupling): Readily available and highly reactive organometallic compounds.

In addition to these reagent-based approaches, we will also explore the burgeoning field of C-H activation as a direct and atom-economical strategy for the arylation of the quinolin-2(1H)-one core.

Potassium Aryltrifluoroborates: The Stable Alternative

Potassium aryltrifluoroborates are air- and moisture-stable crystalline solids, offering significant handling and storage advantages over their boronic acid counterparts.[1][2] In the presence of a suitable base and a palladium catalyst, they undergo slow hydrolysis to generate the corresponding boronic acid in situ, which then participates in the Suzuki-Miyaura catalytic cycle. This slow-release mechanism can suppress the formation of homocoupling byproducts.[3]

Mechanistic Insight: A Controlled Release

The key to the utility of organotrifluoroborates lies in the equilibrium between the tetracoordinated trifluoroborate and the tricoordinated boronic acid. This equilibrium is influenced by the reaction conditions, particularly the presence of a base and water.

G cluster_suzuki Suzuki-Miyaura Cycle ArBF3K Potassium Aryltrifluoroborate (Stable) ArBOH2 Arylboronic Acid (Active Species) ArBF3K->ArBOH2 Slow Hydrolysis Transmetalation Transmetalation with Pd(II) complex ArBOH2->Transmetalation Enters Catalytic Cycle H2O_OH + H2O, Base KF_HF - 3KF, HF

Caption: Hydrolysis of potassium aryltrifluoroborate to the active boronic acid.

Performance in Coupling with 3-Haloquinolin-2(1H)-ones

While specific data for the coupling of 3-iodoquinolin-2(1H)-one with potassium aryltrifluoroborates is not abundant in the literature, the reaction is expected to proceed under similar conditions to those developed for other aryl halides.[4][5]

Catalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
PdCl2 / PPh3Cs2CO3THF/H2O80Good[5]
PdCl2(dppf)·CH2Cl2t-BuNH2i-PrOH/H2O80Moderate to Excellent

Table 1. Representative Conditions for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates.

Experimental Protocol: A Representative Procedure

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Potassium aryltrifluoroborate (1.5 equiv)

  • PdCl2(dppf)·CH2Cl2 (3 mol%)

  • Cesium carbonate (3.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a reaction vial, add 3-iodoquinolin-2(1H)-one (1.0 mmol), potassium aryltrifluoroborate (1.5 mmol), PdCl2(dppf)·CH2Cl2 (0.03 mmol), and cesium carbonate (3.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Organosilicon Reagents (Hiyama Coupling): The "Green" Alternative

The Hiyama coupling utilizes organosilicon reagents, which are known for their low toxicity, high stability, and environmental friendliness.[6][7] A key feature of this reaction is the requirement for an activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride), to generate a pentacoordinate silicate species that is competent for transmetalation to the palladium center.[8]

Mechanistic Insight: Fluoride-Mediated Activation

The inert Si-C bond in organosilanes is activated by the fluoride ion, which coordinates to the silicon atom to form a hypervalent silicate. This species is sufficiently nucleophilic to undergo transmetalation.

G cluster_activation Activation cluster_hiyama Hiyama Catalytic Cycle ArSiR3 Organosilane Silicate [ArSiR₃F]⁻ (Pentacoordinate Silicate) ArSiR3->Silicate + F⁻ Fluoride F⁻ (from TBAF) PdII Ar'-Pd(II)-I Pd0 Pd(0) Pd0->PdII Ar'-I OxAdd Oxidative Addition (Ar'-I) PdII_Ar Ar'-Pd(II)-Ar PdII->PdII_Ar + [ArSiR₃F]⁻ Transmetalation Transmetalation PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Hiyama coupling.

Performance in Coupling with 3-Haloquinolin-2(1H)-ones

While specific examples with 3-iodoquinolin-2(1H)-one are limited, Hiyama couplings of various aryl halides with organosilanes have been extensively studied. The conditions are generally mild and tolerate a wide range of functional groups.

Catalyst / LigandActivatorSolventTemp. (°C)Yield (%)Reference
PdCl2TBAFTHF70High
[Pd(allyl)Cl]2 / RuPhosKOSi(CH3)3Toluene100GoodGeneral Protocol

Table 2. Representative Conditions for Hiyama Coupling.

Experimental Protocol: A Representative Procedure

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Aryltriethoxysilane (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • TBAF (1 M in THF, 2.0 equiv)

  • Toluene

Procedure:

  • To a flame-dried Schlenk tube, add 3-iodoquinolin-2(1H)-one (1.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and aryltriethoxysilane (1.5 mmol).

  • Add TBAF solution (2.0 mL, 2.0 mmol) dropwise.

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • After cooling, quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the residue by flash column chromatography.

Organozinc Reagents (Negishi Coupling): High Reactivity and Tolerance

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and excellent functional group tolerance.[7] These reagents are typically prepared in situ from the corresponding aryl halide and activated zinc, or via transmetalation from an organolithium or Grignard reagent.

Mechanistic Insight: A Straightforward Catalytic Cycle

The Negishi coupling proceeds through a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The high reactivity of the organozinc reagent facilitates a rapid transmetalation step.

G cluster_negishi Negishi Catalytic Cycle Pd0 Pd(0) PdII Quinolinone-Pd(II)-I Pd0->PdII OxAdd Oxidative Addition (3-Iodoquinolin-2-one) PdII_Ar Quinolinone-Pd(II)-Ar PdII->PdII_Ar + Ar-ZnX Transmetalation Transmetalation PdII_Ar->Pd0 Product 3-Arylquinolin-2-one PdII_Ar->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Negishi coupling.

Performance in Coupling with 3-Haloquinolin-2(1H)-ones

The Negishi coupling is a powerful tool for the synthesis of complex molecules, and its application to the synthesis of 3-arylquinolin-2(1H)-ones is expected to be efficient.

Catalyst / LigandSolventTemp. (°C)Yield (%)Reference
Pd(PPh3)4THF65Good to ExcellentGeneral Protocol
Pd2(dba)3 / SPhosTHFRoom Temp.High

Table 3. Representative Conditions for Negishi Coupling.

Experimental Protocol: A Representative Procedure

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Aryl bromide (for organozinc preparation)

  • Activated Zinc dust

  • Pd2(dba)3 (1 mol%)

  • SPhos (2 mol%)

  • Anhydrous THF

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, add activated zinc dust (1.5 equiv). Add a solution of the aryl bromide (1.2 equiv) in THF. If the reaction does not initiate, a small crystal of iodine can be added. Stir at room temperature until the aryl bromide is consumed (monitored by GC-MS).

  • Coupling Reaction: In a separate Schlenk flask, add 3-iodoquinolin-2(1H)-one (1.0 mmol), Pd2(dba)3 (0.01 mmol), and SPhos (0.02 mmol). Add anhydrous THF.

  • Transfer the freshly prepared organozinc solution to the flask containing the quinolinone derivative via cannula.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Grignard Reagents (Kumada Coupling): The Classic Approach

The Kumada coupling is one of the earliest developed cross-coupling reactions and utilizes readily available and highly reactive Grignard reagents. While powerful, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction.

Mechanistic Insight: A Highly Reactive Nucleophile

The catalytic cycle of the Kumada coupling is similar to other cross-coupling reactions. The highly nucleophilic nature of the Grignard reagent ensures a rapid transmetalation step.

Performance in Coupling with 3-Haloquinolin-2(1H)-ones

Careful selection of the catalyst and reaction conditions is crucial to avoid side reactions due to the basicity and nucleophilicity of the Grignard reagent.

Catalyst / LigandSolventTemp. (°C)Yield (%)Reference
Ni(dppe)Cl2THF/Toluene60GoodGeneral Protocol
Pd(OAc)2 / PCy3THFRoom Temp.Moderate to Good

Table 4. Representative Conditions for Kumada Coupling.

Experimental Protocol: A Representative Procedure

Materials:

  • 3-Iodoquinolin-2(1H)-one

  • Arylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Ni(dppe)Cl2 (5 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under argon, add Ni(dppe)Cl2 (0.05 mmol) and 3-iodoquinolin-2(1H)-one (1.0 mmol).

  • Add anhydrous THF (5 mL).

  • Cool the mixture to 0 °C and slowly add the arylmagnesium bromide solution (1.2 mL, 1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Carefully quench the reaction by slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash chromatography.

C-H Activation: A Modern, Atom-Economical Approach

Direct C-H arylation is an emerging and highly attractive strategy that avoids the pre-functionalization of the coupling partners, thus offering a more atom- and step-economical synthesis. For quinolin-2(1H)-ones, C-H activation can be directed to the C3 position, allowing for the direct coupling with aryl halides.

Mechanistic Insight: Direct C-H Bond Cleavage

The mechanism of C-H activation is complex and highly dependent on the catalyst and directing group. Generally, it involves the coordination of the catalyst to the quinolinone, followed by C-H bond cleavage to form a metallacyclic intermediate, which then reacts with the aryl halide.

G cluster_ch_activation Direct C-H Arylation Quinolinone Quinolin-2(1H)-one Intermediate Palladacycle Intermediate Quinolinone->Intermediate + Pd(II) Pd_cat Pd Catalyst Product 3-Arylquinolin-2-one Intermediate->Product + Ar-X - HX ArX Aryl Halide (Ar-X)

Caption: Simplified schematic of direct C-H arylation.

Performance in the Arylation of Quinolin-2(1H)-ones

Recent studies have demonstrated the feasibility of direct C3-arylation of quinolin-2(1H)-one derivatives.

Catalyst / LigandOxidant/BaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)2 / CuI / PPh3LiOtBu1,4-Dioxane110Good to Excellent
Ag2CO3TFADCE120Moderate

Table 5. Representative Conditions for C-H Arylation of Quinolin-2(1H)-ones.

Experimental Protocol: A Representative Procedure

Materials:

  • Quinolin-2(1H)-one

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)2 (10 mol%)

  • Ag2CO3 (2.0 equiv)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add quinolin-2(1H)-one (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)2 (0.1 mmol), and Ag2CO3 (2.0 mmol).

  • Add DCE (5 mL) and TFA (1.0 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion: Choosing the Right Tool for the Job

The synthesis of 3-arylquinolin-2(1H)-ones is a critical endeavor in modern drug discovery. While the Suzuki-Miyaura coupling with arylboronic acids remains a valuable method, the alternative reagents and strategies discussed in this guide offer compelling advantages that can address specific synthetic challenges.

  • Potassium aryltrifluoroborates are ideal for their stability and ease of handling, particularly when dealing with sensitive substrates.

  • Organosilicon reagents in the Hiyama coupling provide a greener and less toxic alternative.

  • Organozinc reagents in the Negishi coupling offer high reactivity and broad functional group compatibility.

  • Grignard reagents in the Kumada coupling are a cost-effective option when functional group tolerance is not a primary concern.

  • Direct C-H arylation represents the future of efficient synthesis, offering an atom- and step-economical route to the desired products.

The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and the importance of factors such as cost, safety, and environmental impact. By understanding the strengths and weaknesses of each approach, researchers can select the optimal method to accelerate their drug discovery programs.

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  • Li, Y., et al. Selective C–H acylation of quinolin-2(1H)-one with α-oxocarboxylic acids at the C3 position by sliver catalysis and its application in the synthesis of palbociclib. Organic & Biomolecular Chemistry, 2021 , 19(3), 543-547. [Link]

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A Senior Application Scientist's Guide to Validating Synthesized Quinolinone Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural validation of newly synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. Quinolinone derivatives, a privileged scaffold in medicinal chemistry due to their diverse biological activities, often present unique structural challenges that necessitate a sophisticated analytical approach. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, it is often insufficient for complete and unequivocal structure determination, especially when dealing with complex substitution patterns or stereoisomers.[1]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the structural validation of synthesized quinolinone derivatives. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights to navigate common analytical hurdles and ensure the integrity of your results.

The Imperative for 2D NMR in Quinolinone Chemistry

The quinolinone core, with its fused bicyclic system and multiple substitution sites, can lead to crowded 1D ¹H NMR spectra where signals overlap, and coupling patterns are difficult to resolve. Furthermore, distinguishing between regioisomers—compounds with the same molecular formula but different substituent positions—can be nearly impossible with 1D NMR alone.[2] 2D NMR spectroscopy addresses these challenges by spreading the NMR information across two frequency axes, revealing correlations between nuclei that provide definitive evidence of the molecular framework.[3][4]

A Comparative Overview of Key 2D NMR Experiments

A strategic combination of 2D NMR experiments is essential for a comprehensive structural elucidation of quinolinone derivatives.[3] Each experiment provides a unique piece of the structural puzzle, and understanding their individual strengths and weaknesses is crucial for efficient and accurate analysis.

2D NMR Experiment Full Name Primary Information Provided Strengths for Quinolinone Analysis Limitations & Considerations
COSY CO rrelation S pectroscopY ¹H-¹H scalar couplings (typically through 2-3 bonds)- Establishes proton-proton connectivity within spin systems (e.g., protons on the same aromatic ring or aliphatic chain).[3] - Helps to trace out the carbon backbone indirectly.- Signal overlap in crowded regions can still be problematic.[2] - Does not provide direct information about non-protonated carbons.
HSQC H eteronuclear S ingle Q uantum C oherenceDirect one-bond ¹H-¹³C correlations- Unambiguously links each proton to its directly attached carbon.[5] - Highly sensitive due to proton detection.[6] - Edited HSQC sequences can differentiate between CH, CH₂, and CH₃ groups.[5][6]- Does not provide information about quaternary (non-protonated) carbons.
HMBC H eteronuclear M ultiple B ond C orrelationLong-range ¹H-¹³C correlations (typically over 2-4 bonds)- Connects different spin systems and molecular fragments.[5] - Crucial for identifying and assigning quaternary carbons.[7] - Essential for differentiating regioisomers by showing correlations across key bonds.- Absence of a correlation is not definitive proof of a long distance, as the correlation intensity depends on the coupling constant.[5] - Can be less sensitive than HSQC.
NOESY/ROESY N uclear O verhauser E ffect S pectroscopY / R otating-frame O verhauser E ffect S pectroscopY Through-space correlations between protons (< 5 Å)- Determines the relative stereochemistry and conformation of the molecule.[8][9] - Differentiates between stereoisomers. - Confirms substituent positions by observing spatial proximity to neighboring protons.- NOE is dependent on molecular size; for medium-sized molecules, ROESY is often preferred.[10] - Requires careful experimental setup and can be prone to artifacts.[10]

Strategic Workflow for Quinolinone Structure Validation

A logical and systematic approach is key to efficiently elucidating the structure of a synthesized quinolinone derivative. The following workflow outlines a self-validating system where each experiment builds upon the information gathered from the previous one.

G cluster_0 Initial Analysis cluster_1 Proton-Carbon Framework cluster_2 Complete Structure & Isomer Differentiation cluster_3 Stereochemistry & Conformation cluster_4 Final Validation 1D_NMR 1. 1D NMR Acquisition (¹H, ¹³C, DEPT) COSY 2. COSY (¹H-¹H Connectivity) 1D_NMR->COSY Identify spin systems HSQC 3. HSQC (Direct ¹H-¹³C Bonds) 1D_NMR->HSQC Assign protonated carbons COSY->HSQC Corroborate assignments HMBC 4. HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Build molecular fragments NOESY_ROESY 5. NOESY/ROESY (Through-Space Correlations) HMBC->NOESY_ROESY Confirm assignments Structure_Validation 6. Final Structure Assignment HMBC->Structure_Validation Connect fragments, assign quaternary C's NOESY_ROESY->Structure_Validation Determine stereochemistry G COSY COSY (H-H Connectivity) Fragments Assemble Fragments COSY->Fragments Identifies spin systems HSQC HSQC (C-H One-Bond) HSQC->Fragments Defines C-H pairs within fragments HMBC HMBC (C-H Long-Range) HMBC->Fragments Confirms fragment connections Quaternary_C Assign Quaternary Carbons HMBC->Quaternary_C Correlations from protons to non-protonated carbons Fragments->HMBC Hypothesize connections

Caption: Interplay of 2D NMR data for structural assembly.

  • Start with COSY and HSQC: Use the COSY spectrum to trace out the proton-proton networks. Then, overlay the HSQC spectrum to assign the carbons directly attached to these protons. [7]This allows you to build molecular fragments, such as a substituted aromatic ring or an alkyl chain.

  • Connect the Fragments with HMBC: The HMBC spectrum is then used to piece these fragments together. Look for correlations from protons in one fragment to carbons in another. For example, a correlation from a benzylic proton to the carbons of the quinolinone ring would confirm the position of an alkyl substituent.

  • Assign Quaternary Carbons: The HMBC is also your primary tool for assigning quaternary carbons, which are invisible in the HSQC spectrum. [7]Look for correlations from multiple, known protons to a single, unassigned carbon in the downfield region of the ¹³C spectrum.

  • Confirm Stereochemistry with NOESY/ROESY: Once the planar structure is established, use the NOESY or ROESY spectrum to confirm the spatial arrangement of substituents. For instance, a NOE between a proton on a substituent and a specific proton on the quinolinone ring can definitively establish its position and orientation relative to the core structure.

By systematically applying this suite of 2D NMR experiments and cross-validating the results, researchers can achieve unambiguous structural validation of their synthesized quinolinone derivatives, ensuring the scientific integrity of their work and providing a solid foundation for future drug development efforts.

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A Comparative Guide to the Efficacy of Quinolinone-Based Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Central Hub of Oncogenic Stability

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1][2] In cancer cells, Hsp90 is overexpressed and essential for the stability and function of a wide array of "client" proteins, many of which are key drivers of malignant transformation, proliferation, and survival.[3][4] These clients include mutated kinases (e.g., EGFR, HER2), transcription factors, and signaling proteins (e.g., Akt, Raf-1).[3][4] By inhibiting Hsp90, multiple oncogenic pathways can be disrupted simultaneously, making it a compelling target for cancer therapy.[1][3]

The quinolinone scaffold has emerged as a promising chemical class for the development of potent and selective Hsp90 inhibitors. These synthetic molecules, distinct from the first-generation ansamycin antibiotics like 17-AAG, often exhibit improved pharmacological properties. This guide provides a comparative analysis of the efficacy of prominent quinolinone-based Hsp90 inhibitors, supported by experimental data and detailed protocols for researchers in the field.

Mechanism of Action: Stalling the Chaperone Cycle

Quinolinone-based inhibitors, like most Hsp90 inhibitors, target the N-terminal ATP-binding pocket of the Hsp90 dimer.[1] This competitive inhibition of ATP binding locks the chaperone in an open conformation, preventing the conformational changes necessary for client protein maturation.[1][5] This disruption of the chaperone cycle leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[1][3][6] The downstream consequences include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1]

Hsp90_Cycle cluster_0 Hsp90 Chaperone Cycle Open_Dimer Open Dimer (ATP-unbound) Client_Loading Client & Co-chaperone (e.g., Hsp70, Hop) Loading Open_Dimer->Client_Loading Client Protein ATP_Binding ATP Binding Client_Loading->ATP_Binding Closed_Dimer Closed Dimer (ATP-bound) + p23 ATP_Binding->Closed_Dimer Hydrolysis ATP Hydrolysis Closed_Dimer->Hydrolysis Client_Release Folded Client Release Hydrolysis->Client_Release ADP_Release ADP & Co-chaperone Release Client_Release->ADP_Release ADP_Release->Open_Dimer Cycle Reset Inhibitor Quinolinone Inhibitor Inhibitor->ATP_Binding Blocks Cycle

Caption: The Hsp90 ATP-dependent chaperone cycle and the point of inhibition by quinolinone-based drugs.

Comparative Efficacy Analysis

The efficacy of Hsp90 inhibitors is typically evaluated through a tiered system of biochemical and cell-based assays. Here, we compare key quinolinone-based inhibitors, Ganetespib (STA-9090) and Luminespib (NVP-AUY922), against the earlier, non-quinolinone inhibitor 17-AAG.

Biochemical Potency: Direct Target Engagement

The initial assessment of an inhibitor's potency is its direct binding affinity to Hsp90 and its ability to inhibit its ATPase activity. This is a critical first-pass indicator of a compound's potential.

Rationale for Assay Choice: Competitive binding assays, such as fluorescence polarization or AlphaScreen, provide a quantitative measure (IC50) of how effectively an inhibitor displaces a known ligand from the Hsp90 ATP pocket.[7] A lower IC50 value indicates higher binding affinity and greater biochemical potency.

CompoundHsp90α IC50 (nM)Hsp90β IC50 (nM)ClassReference
Luminespib (NVP-AUY922) 0.6 ± 0.10.8 ± 0.1Quinolinone (Resorcinol-based)[7]
Ganetespib (STA-9090) ~4Not ReportedQuinolinone (Triazolone-based)[8]
17-AAG (Tanespimycin) 14.9 ± 0.712.3 ± 1.7Ansamycin[7]

Key Insight: The data clearly demonstrates that the quinolinone-based inhibitors, particularly Luminespib, exhibit significantly higher biochemical potency against Hsp90 isoforms compared to the first-generation inhibitor 17-AAG.[7] Ganetespib also shows nanomolar potency, far exceeding that of 17-AAG.[8]

Cellular Activity: Anti-Proliferative Effects

The ultimate goal of an Hsp90 inhibitor is to kill cancer cells. Cell viability assays measure the concentration of a drug required to inhibit cell growth by 50% (GI50).

Rationale for Assay Choice: Assays like CellTiter-Glo or MTT measure the metabolic activity of a cell population, which serves as a proxy for cell viability. Testing inhibitors across a panel of cancer cell lines with known genetic drivers (e.g., HER2+, EGFR-mutant) reveals the spectrum of activity and potential clinical applications.

CompoundNCI-H1975 (NSCLC, EGFR mut) GI50 (nM)BT-474 (Breast, HER2+) GI50 (nM)MV4;11 (AML, FLT3-ITD) GI50 (nM)Reference
Luminespib (NVP-AUY922) 35 ± 47 ± 24 ± 1[7]
Ganetespib (STA-9090) ~6~30Not Reported[8]
17-AAG (Tanespimycin) 47 ± 512 ± 39 ± 3[7]

Key Insight: Both Luminespib and Ganetespib demonstrate potent, low-nanomolar anti-proliferative activity across multiple cancer cell lines, consistently outperforming 17-AAG.[7][8][9] This enhanced cellular potency is a direct consequence of their superior biochemical affinity and ability to effectively inhibit Hsp90 within the complex cellular environment.

Target Engagement & Client Protein Degradation

Confirming that the inhibitor engages Hsp90 in cells and induces the degradation of its client proteins is a crucial validation step.

Rationale for Assay Choice: Western blotting is the gold standard for visualizing and quantifying changes in protein levels. A successful Hsp90 inhibitor will cause a dose-dependent decrease in the levels of client proteins (e.g., HER2, Akt, CDK4) and, characteristically, an increase in the expression of the heat shock protein Hsp70, a cellular stress response marker.[7][10]

Western_Blot_Workflow cluster_1 Western Blot Workflow for Hsp90 Inhibition Cell_Culture 1. Treat Cells with Quinolinone Inhibitor Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Separation Lysis->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-Akt) Blocking->Primary_Ab Secondary_Ab 7. HRP-Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection & Imaging Secondary_Ab->Detection

Caption: A typical experimental workflow for assessing Hsp90 client protein degradation via Western blot.

Expected Outcome: Treatment with effective quinolinone-based inhibitors like Ganetespib leads to the degradation of key oncogenic drivers such as Akt and EGFR.[8][11] This provides direct evidence of the drug's mechanism of action within the cell. The PI3K/Akt/mTOR signaling pathway is particularly sensitive to Hsp90 inhibition, as Akt is a critical Hsp90 client.[11][12][13]

PI3K_Akt_Pathway cluster_2 Hsp90's Role in PI3K/Akt Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Client Protein) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTORC1 Akt->mTOR Degradation Proteasomal Degradation Akt->Degradation Survival Cell Survival, Growth, Proliferation mTOR->Survival Hsp90 Hsp90 Hsp90->Akt Maintains Stability Hsp90->Degradation Inhibition Leads to Inhibitor Quinolinone Inhibitor Inhibitor->Hsp90

Caption: Inhibition of Hsp90 by quinolinones leads to the degradation of the client protein Akt, disrupting downstream pro-survival signaling.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays discussed are provided below.

Protocol 1: Cell Viability (CellTiter-Glo® Luminescent Assay)

This protocol measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x serial dilution of the quinolinone-based Hsp90 inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the results as percent viability versus log[inhibitor concentration]. Calculate the GI50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for Akt Degradation

This protocol assesses the levels of total Akt protein following inhibitor treatment.

  • Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Wash cells twice with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[14]

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer, boil at 95°C for 5 minutes, and briefly centrifuge.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody against total Akt (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH or β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the Akt signal to the loading control to compare protein levels across different treatment conditions.

Conclusion and Future Perspectives

The development of quinolinone-based Hsp90 inhibitors represents a significant advancement over earlier classes of compounds. Molecules like Luminespib and Ganetespib demonstrate superior biochemical and cellular potency, translating to promising anti-tumor activity in preclinical models.[8][9][15] Their distinct chemical structures have allowed for the optimization of pharmacological properties, although clinical success has been challenging due to issues of toxicity and therapeutic window.[16]

Future research is focused on developing isoform-selective inhibitors (e.g., targeting Hsp90α over Hsp90β) and exploring novel delivery mechanisms like antibody-drug conjugates or PROTACs (PROteolysis TArgeting Chimeras) to improve tumor-specific targeting and reduce off-target effects.[17] The robust and reproducible assays detailed in this guide are fundamental tools that will continue to drive the evaluation and optimization of the next generation of Hsp90-targeted therapeutics.

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A Researcher's Guide to the Structure-Activity Relationship of 3-Substituted Quinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted quinolinones, a class of heterocyclic compounds renowned for their diverse and potent pharmacological activities. By objectively comparing the performance of various derivatives and providing supporting experimental data, this guide aims to empower researchers in the rational design of novel and more effective therapeutic agents.

The quinolinone scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The substitution at the C3 position of the quinolinone ring has been a focal point of extensive research, as it offers a versatile handle to modulate the compound's physicochemical properties and biological targets. This guide will delve into the SAR of 3-substituted quinolinones across key therapeutic areas, including anticancer, antimicrobial, and antiviral applications.

The Quinolinone Core: A Foundation for Diverse Bioactivity

The fundamental quinolinone structure serves as the essential framework for biological activity. Key structural features that are generally considered crucial for the activity of quinolone derivatives include the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring.[3][4] The planarity of the quinolinone system is also believed to be important for its interaction with biological targets.[5]

Below is a generalized structure of a 3-substituted quinolinone, highlighting the key positions for substitution that significantly influence its biological profile.

Quinolinone_Scaffold cluster_0 General Structure of 3-Substituted Quinolinone cluster_1 Key Substitution Points Quinolinone R1 R1 @ N1: Modulates lipophilicity and cell permeability R3 R3 @ C3: Primary determinant of biological activity and selectivity R6_R7 R6/R7 on Benzene Ring: Influences potency and pharmacokinetic properties

Caption: General chemical structure of a 3-substituted quinolinone and key positions for modification.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[6] The nature of the substituent at the C3 position plays a critical role in defining the potency and selectivity of these compounds.

Comparative SAR of 3-Substituted Quinolinones as Anticancer Agents

The following table summarizes the anticancer activity of various 3-substituted quinolinone derivatives against different cancer cell lines. The data highlights how modifications at the C3 position, as well as other positions, impact their cytotoxic effects.

Compound IDR1-SubstituentR3-SubstituentR6/R7-SubstituentsCancer Cell LineIC50 (µM)Reference
1a -H-anilino-HPDK1 (enzyme)Modest Inhibition[7]
2a -H-phenylquinolinyl-chalcone3,4,5-trimethoxy (on chalcone)MCF-7, MDA-MB-231, SKBR-3Potent[6]
3a -SO2Ph-methylidene-HHL-60Highly Cytotoxic[5]
4a -H-3-hydroxyphenyl-HMacrophages (LPS-induced)Significant NO inhibition[8]
5a -H-(benzoxazol-2-yl)6-BromoMDA-MB231, PC-328[9]

Analysis of Anticancer SAR:

From the comparative data, several key SAR trends can be deduced:

  • Aromatic and Heterocyclic Substituents at C3: The introduction of bulky aromatic and heterocyclic moieties at the C3 position, such as anilino, phenylquinolinyl-chalcone, and benzoxazole groups, is a common strategy to enhance anticancer activity.[6][7][9] These groups can engage in various interactions, including pi-stacking and hydrogen bonding, with the target proteins.

  • Exocyclic Double Bonds: The presence of an exocyclic methylidene group at the C3 position, conjugated with the C4-carbonyl group, is a pharmacophoric feature associated with potent cytotoxicity.[5]

  • Substitution on the Benzene Ring: Halogen substitutions, such as bromine at the C6 position, have been shown to improve the anticancer potency of 3-(heteroaryl)quinolin-2(1H)-ones.[9]

  • N1-Substitution: Substitution at the N1 position is crucial for overall potency.[5] For instance, the presence of a phenylsulfonyl group at N1 in 3-methylidene-2,3-dihydroquinolin-4(1H)-ones contributes to their high cytotoxic effects.[5]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several quinoline-chalcone hybrids have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers.[6] These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[6] Similarly, 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator of the PI3K/Akt pathway.[7]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolinone 3-Substituted Quinolinone (e.g., Quinoline-Chalcone) Quinolinone->PI3K Inhibits Quinolinone->PDK1 Inhibits

Caption: Simplified signaling pathway of PI3K/Akt/mTOR and the inhibitory action of 3-substituted quinolinones.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

The quinolinone core is also central to the development of potent antimicrobial and antiviral agents. The well-known fluoroquinolone antibiotics, for instance, are based on this scaffold.[4] Modifications at the C3 position have been explored to enhance their activity against a wide range of pathogens, including bacteria, fungi, and viruses.

Comparative SAR of 3-Substituted Quinolinones as Antimicrobial and Antiviral Agents

The following table presents a comparison of the antimicrobial and antiviral activities of different 3-substituted quinolinone derivatives.

Compound IDR3-SubstituentTarget Organism/VirusActivity MetricResultReference
6a -COOH (Fluoroquinolone core)Bacteria (general)MICBroad-spectrum activity[4]
7a -aryl-piperazinylHIV-1EC50Potent inhibition[2]
8a -piperazine moietiesInfluenza A virus (IAV)IC500.88-4.92 µM[10]
9a -[(1,2,3-triazol-1-yl)methyl]Influenza A virus (H1N1, H3N2)EC5011.2–14.5 μM[11]

Analysis of Antimicrobial and Antiviral SAR:

  • Carboxylic Acid at C3: The presence of a carboxylic acid group at the C3 position is a hallmark of the quinolone antibiotics and is essential for their antibacterial activity.[3][4]

  • Piperazine and Triazole Moieties: The introduction of piperazine and triazole-containing substituents at the C3 position has proven to be a successful strategy for developing potent antiviral agents, particularly against HIV and influenza viruses.[2][10][11] These nitrogen-containing heterocycles can enhance the binding affinity of the compounds to viral enzymes or proteins.

  • Aryl Substituents: The addition of an aryl group to the piperazine moiety can shift the activity profile from antibacterial to antiviral.[2]

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3-substituted quinolinone and its biological evaluation.

Synthesis of 3-Substituted Quinolinones: A General Approach

A variety of synthetic strategies have been developed for the preparation of quinolinones.[1] Common methods include the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[1] More recently, multi-component reactions and transition-metal-catalyzed cross-coupling reactions have emerged as efficient and versatile approaches.[7][12]

Synthesis_Workflow Start Starting Materials (e.g., anilines, β-ketoesters) Cyclization Cyclization Reaction (e.g., Conrad-Limpach) Start->Cyclization Quinolinone_Core Quinolinone Core (e.g., 4-hydroxy-2-quinolinone) Cyclization->Quinolinone_Core Functionalization Functionalization at C3 (e.g., Bromination) Quinolinone_Core->Functionalization Substituted_Quinolinone 3-Bromo-quinolinone Functionalization->Substituted_Quinolinone Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Substituted_Quinolinone->Coupling Final_Product 3-Substituted Quinolinone Derivative Coupling->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

Caption: A generalized workflow for the synthesis of 3-substituted quinolinone derivatives.

Representative Protocol: Buchwald-Hartwig Cross-Coupling for 3-Anilino-quinolin-2(1H)-ones [7]

  • Preparation of 3-bromo-quinolin-2(1H)-one: Synthesize the 3-bromo-quinolin-2(1H)-one intermediate from the corresponding 4-hydroxy-2-quinolinone.

  • Coupling Reaction: In a sealed tube, combine the 3-bromo-quinolin-2(1H)-one (1 equivalent), the desired aniline derivative (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in an anhydrous solvent (e.g., dioxane).

  • Reaction Conditions: Degas the mixture and heat it at a specified temperature (e.g., 100 °C) for a designated time (e.g., 16 hours).

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 3-anilino-quinolin-2(1H)-one.

Biological Evaluation: Assessing Therapeutic Potential

Cytotoxicity Assessment: MTT Assay [13][14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinolinone derivatives for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Zone of Inhibition Assay [17][18][19][20][21]

The zone of inhibition assay is a qualitative method used to determine the antimicrobial activity of a substance.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Application of Test Compound: Place sterile paper discs impregnated with known concentrations of the quinolinone derivatives onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial potency of the compound.

Conclusion and Future Directions

The 3-substituted quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on their SAR has provided valuable insights into the key structural features that govern their anticancer, antimicrobial, and antiviral activities. A thorough understanding of these relationships, as outlined in this guide, is crucial for the rational design of next-generation quinolinone-based drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this field should focus on exploring novel and diverse substitutions at the C3 position, leveraging modern synthetic methodologies to access a wider chemical space. Furthermore, a deeper investigation into the molecular mechanisms of action of these compounds will be instrumental in identifying novel biological targets and developing more effective and safer therapies for a range of human diseases.

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A Senior Application Scientist's Guide to Quinolinone Synthesis: A Comparative Analysis of Doebner, Pfitzinger, and Camps Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from classic antibacterial drugs to modern antiviral and anticancer compounds.[1] The strategic synthesis of these heterocycles is, therefore, a critical focus in drug discovery and development. This guide provides an in-depth, comparative analysis of three classical yet enduring methods for quinolinone synthesis: the Doebner, Pfitzinger, and Camps reactions. Our objective is to move beyond mere procedural descriptions, offering insights into the mechanistic underpinnings, substrate suitability, and practical considerations that guide the selection of one method over another in a research and development setting.

The Doebner Synthesis: A Three-Component Route to Cinchoninic Acids

The Doebner reaction, a modification of the broader Doebner-von Miller synthesis, is a powerful three-component reaction that constructs the quinoline ring from simple, readily available precursors. It specifically yields quinoline-4-carboxylic acids, often referred to as cinchoninic acids.[2]

General Reaction

The reaction condenses an aromatic amine (like aniline), an aldehyde, and pyruvic acid.

Mechanistic Rationale

The causality of the Doebner reaction lies in a cascade of condensation and cyclization steps. The initial, and rate-determining, step is the acid-catalyzed formation of an α,β-unsaturated carboxylic acid from the aldol condensation of the aldehyde and pyruvic acid. This is followed by a conjugate (Michael) addition of the aniline. The resulting intermediate then undergoes an electrophilic aromatic substitution to close the ring, followed by dehydration and oxidation to yield the aromatic quinoline system. The choice of acid catalyst is crucial; it must be strong enough to promote both the initial aldol condensation and the final cyclization without causing significant side reactions.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + Unsaturated Acid (Michael Addition) Aldehyde Aldehyde (R'-CHO) UnsaturatedAcid α,β-Unsaturated Carboxylic Acid Aldehyde->UnsaturatedAcid + Pyruvic Acid (Aldol Condensation) PyruvicAcid Pyruvic Acid PyruvicAcid->UnsaturatedAcid UnsaturatedAcid->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Mechanistic workflow of the Doebner synthesis.

Scope and Limitations

The Doebner synthesis is versatile, accommodating a wide range of substituted anilines and aromatic aldehydes. However, the use of aliphatic aldehydes can be problematic due to their propensity for self-polymerization under acidic conditions. The reaction conditions, typically refluxing in ethanol or acetic acid, are relatively harsh, which can limit its application with sensitive functional groups. Yields can be variable and are highly dependent on the specific substrates used.

The Pfitzinger Synthesis: Isatin as a Gateway to Functionalized Quinolines

The Pfitzinger reaction provides a direct and efficient route to quinoline-4-carboxylic acids starting from isatin and a carbonyl compound possessing an α-methylene group.[3] This method is particularly valued for its regiochemical purity and reliability.

General Reaction

The synthesis involves the condensation of a (substituted) isatin with a carbonyl compound (ketone or aldehyde) in the presence of a strong base.

Mechanistic Rationale

The trustworthiness of the Pfitzinger synthesis stems from its well-defined, base-catalyzed mechanism. The reaction is initiated by the hydrolytic ring-opening of the isatin lactam by a strong base (e.g., potassium hydroxide) to form an isatinate (2-aminobenzoylformate) salt. This intermediate then undergoes a condensation reaction with the enolizable carbonyl compound to form a Schiff base. The critical step is the subsequent intramolecular Claisen-type condensation, where the enolate of the carbonyl partner attacks the keto group of the isatinate moiety. This cyclization, followed by dehydration, directly furnishes the final quinoline-4-carboxylic acid product. The use of a strong base is non-negotiable as it is required for the initial, irreversible cleavage of the isatin ring.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Isatin Isatin Isatinate Isatinate (Ring-Opened) Isatin->Isatinate + Base (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) SchiffBase Schiff Base Carbonyl->SchiffBase Base Strong Base (e.g., KOH) Base->Isatinate Isatinate->SchiffBase + Carbonyl (Condensation) CyclizedIntermediate Cyclized Adduct SchiffBase->CyclizedIntermediate Intramolecular Claisen Condensation Product Quinoline-4-carboxylic Acid CyclizedIntermediate->Product Dehydration Camps_Mechanism cluster_path_a Path A: Strong Base cluster_path_b Path B: Weaker Base Start N-(2-acylaryl)amide EnolateA Enolate (Side Chain) Start->EnolateA Deprotonation EnolateB Enolate (Aryl Ketone) Start->EnolateB Deprotonation ProductA Quinolin-4-one EnolateA->ProductA Cyclization & Dehydration ProductB Quinolin-2-one EnolateB->ProductB Cyclization & Dehydration

Caption: Regioselective pathways of the Camps synthesis.

Scope and Limitations

The success of the Camps synthesis hinges on the accessibility of the N-(2-acylaryl)amide starting materials, which can be prepared via methods like Friedel-Crafts acylation of anilides or condensation of 2-aminoacetophenones. [1]The reaction conditions are generally milder than the Pfitzinger synthesis. However, achieving high regioselectivity between the 2-one and 4-one products can be challenging and often requires careful optimization of the base and solvent system for each specific substrate.

Comparative Analysis for the Synthetic Chemist

Choosing the optimal synthetic route requires a clear understanding of the strengths and weaknesses of each method relative to the target molecule.

FeatureDoebner SynthesisPfitzinger SynthesisCamps Synthesis
Starting Materials Aromatic amine, aldehyde, pyruvic acidIsatin, enolizable carbonyl compoundN-(2-acylaryl)amide
Key Reagents Acid catalyst (e.g., HCl, H₂SO₄)Strong base (e.g., KOH, NaOH)Base (strength dictates product)
Primary Product Quinoline-4-carboxylic acid [2]Quinoline-4-carboxylic acid [3]Quinolin-4-one or Quinolin-2-one [1]
Regioselectivity Generally good; produces 4-carboxy derivatives.Excellent; defined by the starting isatin and carbonyl.Variable; controlled by base strength and substrate.
Substrate Scope Good for various anilines and aromatic aldehydes. Limited by harsh acid.Good for various ketones. Limited by strong base and high temperature.Good scope; milder conditions. Depends on precursor availability.
Key Advantage Uses simple, inexpensive starting materials.High yields and clean conversion for specific targets.Access to both 2- and 4-quinolone isomers from a common precursor.
Key Disadvantage Harsh conditions, potential for side reactions, variable yields.Requires pre-functionalized isatins and harsh basic conditions.Regioselectivity can be difficult to control; precursor synthesis required.

Experimental Protocols: A Validated Approach

The following protocols are representative examples designed to be self-validating through clear procedural steps and expected outcomes.

Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine aniline (9.3 g, 0.1 mol), benzaldehyde (10.6 g, 0.1 mol), and pyruvic acid (8.8 g, 0.1 mol) in absolute ethanol (50 mL).

  • Reaction: Heat the mixture to reflux with stirring. The solution will darken.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the consumption of starting materials. The reaction typically requires 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials and impurities. Recrystallize the crude product from glacial acetic acid or ethanol to yield the pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Pfitzinger Synthesis of 2-Methyl-3-phenylquinoline-4-carboxylic acid
  • Setup: To a solution of potassium hydroxide (5.6 g, 0.1 mol) in ethanol (40 mL) in a 100 mL round-bottom flask, add isatin (7.35 g, 0.05 mol). Heat the mixture gently until a clear solution of the potassium isatinate is formed.

  • Addition: Add phenylacetone (6.7 g, 0.05 mol) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Workup: After cooling, pour the reaction mixture into 200 mL of cold water. Acidify the aqueous solution carefully with concentrated hydrochloric acid or acetic acid to a pH of ~4-5.

  • Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or an ethanol/water mixture will afford the purified product.

Protocol 3: Camps Synthesis of 2-Methylquinolin-4(1H)-one
  • Precursor: The starting material, N-(2-acetylphenyl)acetamide, must be synthesized first.

  • Setup: In a 50 mL flask, dissolve N-(2-acetylphenyl)acetamide (1.91 g, 0.01 mol) in 20 mL of ethanol.

  • Reaction: Add a solution of sodium hydroxide (0.8 g, 0.02 mol) in water (5 mL). Heat the resulting mixture to reflux for 2 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and neutralize with dilute hydrochloric acid. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2-methylquinolin-4(1H)-one.

Conclusion

The Doebner, Pfitzinger, and Camps syntheses are not merely historical footnotes in organic chemistry; they remain highly relevant and practical tools for constructing the vital quinolinone core. The Doebner reaction offers a straightforward entry from basic building blocks. The Pfitzinger synthesis provides a robust and high-yielding route for specifically substituted quinoline-4-carboxylic acids, provided the necessary isatin is available. The Camps synthesis offers unique versatility, enabling the targeted synthesis of either quinolin-4-ones or quinolin-2-ones by strategically manipulating reaction conditions. For the drug development professional, a thorough understanding of the mechanisms, scope, and limitations of these methods is essential for the rational design of efficient synthetic routes to novel therapeutic agents.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 3-Iodoquinolin-2(1H)-one is a valuable heterocyclic building block, but its handling requires a comprehensive understanding of its hazard profile and the rigorous application of personal protective equipment (PPE). This guide provides essential, field-tested safety protocols designed to ensure your protection and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is imperative. The hazards associated with 3-Iodoquinolin-2(1H)-one are significant and dictate the specific PPE required. Its toxicological properties have not been fully investigated, underscoring the need for caution.

Table 1: GHS Hazard Profile for 3-Iodoquinolin-2(1H)-one

Hazard Class Hazard Statement Practical Implication
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed. Accidental ingestion can lead to severe toxicity.
Serious Eye Damage (Category 1) H318: Causes serious eye damage. Contact can cause irreversible damage to the eyes.
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction. Repeated skin contact may lead to sensitization and allergic reactions.
Reproductive Toxicity (Category 1B) H360: May damage fertility or the unborn child. This is a presumed human reproductive toxicant; exposure must be minimized, especially for personnel of child-bearing potential.

| Aquatic Hazard (Acute & Chronic, Cat. 1) | H410: Very toxic to aquatic life with long lasting effects. | Strict environmental containment and disposal procedures are required. |

The reproductive toxicity (Category 1B) is of particular concern, necessitating special instructions and handling precautions to prevent any level of exposure.

Core PPE Requirements: A Multi-Layered Defense

The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our foundational directive. Let's dissect this into a practical, multi-layered defense system.

Eye and Face Protection: Your First Line of Defense

The H318 classification—"Causes serious eye damage"—means standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory whenever handling this compound in solid or solution form.[1]

  • Enhanced Protection: When there is a heightened risk of splashing or aerosolization (e.g., when transferring solutions, sonicating, or heating), a full-face shield must be worn over the chemical splash goggles.[2][3]

Hand Protection: Preventing Dermal Absorption and Sensitization

Given the risk of skin sensitization and potential for absorption, proper glove selection and use are critical.

  • Glove Type: Nitrile gloves provide a robust barrier for incidental contact with solids and general splash hazards.[2][4] For prolonged contact or when working with solutions, consider double-gloving or using a thicker, more resistant glove. Always consult your institution's glove compatibility chart for the specific solvents being used.

  • Glove Integrity: Before every use, actively inspect gloves for any signs of tears, punctures, or degradation. Remove and replace gloves immediately if contamination occurs. Never reuse disposable gloves.[5]

Body Protection: Shielding Against Contamination

Protective clothing prevents the compound from contaminating your personal clothes and skin.

  • Standard Protocol: A clean, buttoned laboratory coat is the minimum requirement.[2]

  • Increased Risk Scenarios: For larger-scale operations or tasks with a high potential for spills, supplement your lab coat with a chemical-resistant apron. For extensive handling, disposable coveralls may be warranted to ensure full-body protection.[4] Contaminated work clothing must not be allowed out of the workplace.

Respiratory Protection: Mitigating Inhalation Risks

The precautionary statement P261, "Avoid breathing dust," is a clear directive to control airborne particulates.

  • Engineering Controls: All weighing and transfer operations involving the solid form of 3-Iodoquinolin-2(1H)-one must be conducted within a certified chemical fume hood. This is your primary method of respiratory protection.

  • Respiratory PPE: If the risk of aerosolization cannot be fully contained within a fume hood, or during a spill cleanup, a respirator is required. A NIOSH-approved N95 or P100 particulate respirator is recommended. Note that proper fit-testing and training are required for respirator use, as mandated by OSHA standards.

Operational Plan: PPE Selection Workflow

The level of PPE should be commensurate with the scale and nature of the procedure.

Table 2: Recommended PPE for Specific Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection (in Fume Hood)
Weighing <1g Chemical Splash Goggles Single Pair of Nitrile Gloves Laboratory Coat N95 Particulate Respirator
Solution Preparation Chemical Splash Goggles & Face Shield Double Pair of Nitrile Gloves Laboratory Coat As needed based on aerosolization risk
Reaction Workup / Extraction Chemical Splash Goggles & Face Shield Double Pair of Nitrile Gloves Laboratory Coat & Chemical-Resistant Apron Not typically required if solutions are contained
Large-Scale Synthesis (>10g) Chemical Splash Goggles & Face Shield Double Pair of Nitrile Gloves Disposable Coveralls over Street Clothes P100 Particulate Respirator

| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Coveralls | Full-face Air-Purifying Respirator with Particulate Cartridges |

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Initial Assessment cluster_1 Core Protection (All Tasks) cluster_2 Task-Specific Upgrades cluster_3 Final Action start Assess Task with 3-Iodoquinolin-2(1H)-one is_solid Handling Solid Powder? start->is_solid base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat is_solid->base_ppe No (Solution Only) fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes splash_risk High Splash or Aerosolization Risk? base_ppe->splash_risk respirator Add N95/P100 Respirator fume_hood->respirator respirator->base_ppe face_shield Add Full Face Shield splash_risk->face_shield Yes large_scale Large Scale or High Contamination Risk? splash_risk->large_scale No face_shield->large_scale adv_body Upgrade to: - Double Gloves - Chemical Apron/Coveralls large_scale->adv_body Yes proceed Proceed with Task Safely large_scale->proceed No adv_body->proceed

Caption: PPE selection workflow for 3-Iodoquinolin-2(1H)-one.

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Sequence
  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, don your respirator. Perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don your gloves. If double-gloving, don the inner pair first, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE Sequence: The "Dirty-to-Clean" Principle

This process is designed to remove the most contaminated items first.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair.

  • Body Protection (Outer): Remove disposable apron or coveralls.

  • Gloves (Inner Pair): Remove the inner pair of gloves using a technique that avoids touching the outside of the glove with your bare hand.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Eye and Face Protection: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respiratory Protection: Remove your respirator.

  • Lab Coat: Remove your lab coat.

  • Final Hand Wash: Wash hands again thoroughly.

Decontamination and Disposal Plan

Due to its high aquatic toxicity and other hazards, all materials contaminated with 3-Iodoquinolin-2(1H)-one must be treated as hazardous waste.

  • PPE Disposal: All disposable PPE (gloves, coveralls, respirators) used while handling this compound must be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams.

  • Container Disposal: Uncleaned, empty containers that held the chemical must be treated as the product itself and disposed of as hazardous waste.

  • Spill Management: In the event of a spill, evacuate the area and alert your safety officer. Cleanup should only be performed by trained personnel wearing the appropriate level of PPE, as outlined in Table 2.

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations for hazardous waste.[6]

By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and your work. Trust in this process is paramount; it is the foundation of responsible and impactful science.

References

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Protective Gear - Organic Chemistry. University of Colorado Boulder. [Link]

  • SAFETY DATA SHEET for Iodoquinol. Samrat Pharmachem Limited. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

Sources

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